PT-179
Description
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Properties
Molecular Formula |
C17H17N3O5 |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-morpholin-4-ylisoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O5/c21-14-4-3-13(15(22)18-14)20-16(23)11-2-1-10(9-12(11)17(20)24)19-5-7-25-8-6-19/h1-2,9,13H,3-8H2,(H,18,21,22) |
InChI Key |
CCCSRHUSXCBFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
PT-179: A Technical Guide to a Novel Molecular Glue for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This technical guide provides an in-depth exploration of PT-179, a novel molecular glue that induces the degradation of specific target proteins. This compound operates as an orthogonal thalidomide (B1683933) derivative, selectively binding to the E3 ubiquitin ligase cereblon (CRBN) without eliciting the off-target degradation effects associated with its parent compound.[1][2][3] This guide details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its application, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, facilitating the formation of a ternary complex between the E3 ubiquitin ligase cereblon (CRBN) and a target protein that has been specifically engineered to contain a degron tag.[1][2] Unlike traditional inhibitors that block a protein's function, this compound leverages the cell's own ubiquitin-proteasome system to eliminate the target protein entirely.
The key to this compound's specificity lies in its interaction with engineered zinc finger (ZF) degrons, such as SD40 and SD36.[1][4] These compact degradation tags are fused to the protein of interest. This compound binds to CRBN, inducing a conformational change that creates a novel binding surface. This new surface is specifically recognized by the degron tag on the target protein, leading to the formation of a stable ternary complex. Once this complex is formed, CRBN polyubiquitinates the target protein, marking it for degradation by the 26S proteasome. A key advantage of this system is the otherwise inert nature of this compound, which minimizes off-target effects.[4]
References
In-Depth Technical Guide: Understanding the PT-179 and Cereblon Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the orthogonal thalidomide (B1683933) derivative, PT-179, and the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). This compound acts as a molecular glue, inducing the formation of a ternary complex between cereblon and a target protein fused to a specific degron tag, SD40, leading to the subsequent ubiquitination and proteasomal degradation of the target protein. This guide details the quantitative data, experimental protocols, and signaling pathways involved in this highly specific protein degradation technology.
Quantitative Data Summary
The following table summarizes the key quantitative parameters characterizing the interaction between this compound, cereblon, and the SD40 degron tag, as determined in the seminal study by Mercer et al., 2024.
| Parameter | Description | Value | Cell Line / System | Reference |
| Kd | Binding affinity of this compound to Cereblon (CRBN). | 587 nM | In vitro | [1] |
| DC50 (eGFP-SD40) | Concentration of this compound required to degrade 50% of eGFP fused to the SD40 degron tag. | 4.5 nM | HEK293T cells | [2][3][4] |
| DC50 (eGFP-SD36) | Concentration of this compound required to degrade 50% of eGFP fused to the SD36 degron tag. | 14.3 nM | HEK293T cells | [2][3][4] |
| Cryo-EM Resolution | The resolution of the cryo-electron microscopy structure of the DDB1ΔBPB•CRBN•this compound•SD40 ternary complex. | 2.50 Å | In vitro | [5] |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process is initiated by the formation of a ternary complex, a key step in the mechanism of action for molecular glues.
Caption: this compound mediated protein degradation pathway.
The binding of this compound to cereblon induces a conformational change that creates a novel binding surface for the SD40 degron tag. This leads to the formation of a stable ternary complex, bringing the target protein into close proximity with the E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein, which is then recognized and degraded by the 26S proteasome. A key advantage of the this compound system is its orthogonality; this compound itself shows minimal off-target effects in the absence of the SD40 tag.[2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of the this compound and cereblon interaction, based on the protocols described by Mercer et al., 2024.
Cellular Degradation Assay (Western Blot)
This protocol is used to quantify the extent of degradation of a target protein fused to the SD40 degron tag in response to this compound treatment.
1. Cell Culture and Treatment:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and transfected with a plasmid expressing the eGFP-SD40 fusion protein.
-
24 hours post-transfection, the cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Cells are incubated for a specified duration (e.g., 24 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are cleared by centrifugation, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay.
3. Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against the target protein (e.g., anti-GFP) and a loading control (e.g., anti-GAPDH).
-
The membrane is then washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control.
Caption: Experimental workflow for Western Blot analysis.
Cryo-Electron Microscopy (Cryo-EM) for Ternary Complex Structure Determination
This protocol outlines the steps for determining the high-resolution structure of the DDB1ΔBPB•CRBN•this compound•SD40 ternary complex.
1. Protein Expression and Purification:
-
The DDB1ΔBPB and CRBN proteins are co-expressed in insect cells and purified.
-
The SD40 peptide is chemically synthesized.
2. Ternary Complex Formation:
-
The purified DDB1ΔBPB•CRBN complex is incubated with an excess of this compound and the SD40 peptide to form the ternary complex.
3. Cryo-EM Grid Preparation:
-
The ternary complex solution is applied to a glow-discharged cryo-EM grid.
-
The grid is blotted to create a thin film of the solution and then plunge-frozen in liquid ethane.
4. Data Collection:
-
Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
5. Image Processing and 3D Reconstruction:
-
The collected movie frames are corrected for motion and aligned.
-
Individual particle images are picked, classified, and used to generate a 3D reconstruction of the ternary complex.
-
The final 3D map is refined to high resolution (e.g., 2.50 Å).
References
- 1. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PXD044940 - Continuous evolution of compact protein degradation tags regulated by selective cereblon molecular glues - OmicsDI [omicsdi.org]
The PT-179 Molecular Glue: A Technical Guide to Targeted Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of targeted protein degradation (TPD) offers a powerful strategy to address previously "undruggable" targets. Molecular glues, a class of small molecules that induce the proximity between an E3 ubiquitin ligase and a target protein, have emerged as a promising therapeutic modality. This document provides an in-depth technical overview of PT-179, a novel molecular glue, and its application in a highly specific and potent protein knockdown system. This compound, a derivative of thalidomide, is unique in its inert nature in the absence of a specific, engineered degron tag, thus minimizing off-target effects. When paired with the compact, 36-amino acid zinc finger degron, SD40, this compound potently and rapidly induces the degradation of SD40-tagged proteins. This guide details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for the characterization of this system, and illustrates the relevant biological pathways.
Introduction to this compound and the SD40 Degron System
This compound is a molecular glue that specifically binds to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[1] Unlike its parent compound, thalidomide, and other immunomodulatory drugs (IMiDs), this compound does not induce the degradation of known endogenous neosubstrates of CRBN, making it an orthogonal and highly specific tool for targeted protein degradation.[2][3]
The efficacy of this compound is unlocked when it is used in conjunction with a synthetically evolved, 36-amino acid zinc finger degron known as SD40.[2][4] When a protein of interest (POI) is endogenously tagged with SD40, the addition of this compound induces the formation of a stable ternary complex consisting of the SD40-tagged POI, this compound, and CRBN.[2] This induced proximity leads to the polyubiquitination of the POI by the CRL4CRBN E3 ligase complex, marking it for degradation by the 26S proteasome.[2] This system allows for rapid, potent, and reversible control over the levels of specific endogenous proteins.
Mechanism of Action
The this compound/SD40 system operates through a "molecular glue" mechanism, where this compound acts as an adhesive to induce an interaction between two proteins that would not normally associate.
Cryo-electron microscopy has revealed that upon forming the ternary complex, CRBN adopts a "closed" conformation, which is thought to be critical for signaling the ubiquitination and subsequent degradation of the target protein.[3]
Quantitative Data
The potency and efficacy of the this compound/SD40 system have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data from published studies.
| Target Protein | Degron Tag | DC50 (nM) | Cell Line | Reference |
| eGFP | SD40 | 4.5 | HEK293T | [5][6] |
| eGFP | SD36 | 14.3 | HEK293T | [5][6] |
Table 1: In-Cell Degradation Potency of this compound
| Interacting Proteins | Molecular Glue | KD (nM) | Assay | Reference |
| CRBN•pomalidomide•SD40 | Pomalidomide | 135 | Bio-Layer Interferometry (BLI) | [2] |
| CRBN•this compound•SD40 | This compound | 123 | Bio-Layer Interferometry (BLI) | [2] |
Table 2: Binding Affinities of the Ternary Complex
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound molecular glue and the SD40 degron system.
Generation of SD40-Tagged Stable Cell Lines
The generation of stable cell lines with the POI endogenously tagged with the SD40 degron is a prerequisite for studying this compound-mediated protein knockdown.
Protocol:
-
Vector Construction: The SD40 degron sequence is cloned into a lentiviral expression vector, fused to the gene of interest (e.g., eGFP, PLK1, BRD4). A fluorescent reporter like mCherry can be co-expressed as an internal control.
-
Lentivirus Production:
-
Seed HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the lentiviral vector containing the SD40-fusion construct along with packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the viral supernatant 48-72 hours post-transfection, filter through a 0.45 µm filter, and concentrate the lentiviral particles.
-
-
Transduction of Target Cells:
-
Seed the target cell line (e.g., HEK293T, K562) to be 50-70% confluent on the day of transduction.
-
Add the concentrated lentivirus to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection and Validation:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Select for 7-14 days, replacing the selection medium every 2-3 days, until resistant colonies are formed.
-
Expand the resistant colonies and validate the integration and expression of the SD40-tagged protein by Western blot and qPCR.
-
In-Cell Protein Degradation Assay (Western Blot)
This assay is used to quantify the extent and kinetics of this compound-induced degradation of the SD40-tagged POI.
Protocol:
-
Cell Seeding and Treatment:
-
Seed the stable cell line expressing the SD40-tagged POI in a multi-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or with a fixed concentration for a time-course experiment (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the POI or the tag, and a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the formation of the POI-SD40:this compound:CRBN ternary complex in vitro.
Protocol:
-
Reagent Preparation:
-
Recombinant His-tagged CRBN/DDB1 complex and GST-tagged POI-SD40 are required.
-
Use a Terbium (Tb)-conjugated anti-His antibody as the FRET donor and an Alexa Fluor 488 (AF488)-conjugated anti-GST antibody as the FRET acceptor.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the GST-POI-SD40 and the AF488-anti-GST antibody.
-
Add the serially diluted this compound or vehicle control.
-
Add the His-CRBN/DDB1 complex and the Tb-anti-His antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
-
Data Acquisition:
-
Measure the fluorescence at the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm) after excitation at the donor excitation wavelength (e.g., 340 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates ternary complex formation.
-
In-Cell Ubiquitination Assay
This assay confirms that the this compound-induced degradation of the SD40-tagged POI is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect HEK293T cells with plasmids expressing the SD40-tagged POI and His-tagged ubiquitin.
-
-
Treatment:
-
24-48 hours post-transfection, treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for several hours. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.
-
-
Lysis and Pull-down:
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysates and perform a pull-down of His-tagged ubiquitin using Ni-NTA agarose (B213101) beads.
-
-
Western Blot Analysis:
-
Wash the beads extensively.
-
Elute the bound proteins and analyze by Western blot using an antibody against the POI or its tag.
-
The appearance of a high-molecular-weight smear or ladder of bands in the this compound-treated sample indicates polyubiquitination of the POI.
-
Cytotoxicity Assay
This assay assesses the effect of targeted protein degradation on cell viability.
Protocol:
-
Cell Seeding:
-
Seed the SD40-tagged stable cell line in a 96-well plate.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Add the reagent to the wells, incubate, and measure the luminescence.
-
A decrease in luminescence indicates a reduction in cell viability.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathways and Cellular Impact
The this compound/SD40 system provides a precise tool to investigate the roles of specific proteins in cellular signaling pathways. By degrading a target protein, researchers can observe the downstream consequences on various cellular processes.
Ubiquitin-Proteasome Pathway
The core signaling pathway hijacked by the this compound/SD40 system is the ubiquitin-proteasome pathway.
Case Study: PLK1 Knockdown
Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, particularly during mitosis.[7] Endogenous tagging of PLK1 with SD40 in cancer cell lines allows for its conditional degradation upon treatment with this compound.[2] This leads to a G2/M cell cycle arrest and subsequent apoptosis, demonstrating the potential of this system to study the functional consequences of ablating key signaling nodes in cancer. Proteomic analysis following PLK1 degradation can reveal the network of proteins whose phosphorylation and stability are dependent on PLK1 activity, providing a deeper understanding of its role in cell cycle control.[8][9]
Global Proteomic Analysis
To assess the specificity of the this compound/SD40 system, quantitative mass spectrometry-based proteomics is employed.
Protocol:
-
Sample Preparation:
-
Treat SD40-tagged and parental (untagged) cell lines with this compound or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
Mass Spectrometry:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across the different conditions.
-
Bioinformatic analysis is used to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
-
Studies have shown that in cells expressing SD40-eGFP, this compound treatment leads to the specific degradation of the tagged protein, with no other proteins in the proteome being significantly affected.[2] This highlights the exceptional specificity of this molecular glue system.
Conclusion
The this compound molecular glue, in combination with the engineered SD40 degron, represents a significant advancement in the field of targeted protein degradation. Its orthogonality, potency, and the compact nature of the degron tag make it a versatile and powerful tool for basic research and drug discovery. This technical guide provides a comprehensive overview of the system, including its mechanism, quantitative characterization, and detailed experimental protocols to facilitate its adoption and application by the scientific community. The ability to rapidly and specifically knockdown endogenous proteins will undoubtedly accelerate our understanding of complex biological processes and aid in the validation of new therapeutic targets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 4. Continuous evolution of compact protein degradation tags regulated by selective molecular glues. | Broad Institute [broadinstitute.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The PT-179 System: A Technical Guide to an Orthogonal Platform for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of the PT-179 system, a novel and highly specific platform for targeted protein degradation (TPD). This compound is an orthogonal molecular glue, derived from thalidomide (B1683933), that selectively induces the degradation of proteins of interest (POIs) only when they are genetically tagged with a compact, evolved degron. This system offers a powerful research tool for studying protein function with minimal off-target effects, providing precise temporal control over the levels of endogenous proteins. This document details the mechanism of action, key components, quantitative performance data, and the experimental methodologies underpinning the development of this technology.
Introduction: The Need for Orthogonal Control in Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful modality in drug discovery and as a tool for basic biological research. Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues leverage the cell's natural ubiquitin-proteasome system to eliminate specific proteins. However, a common challenge is the potential for off-target effects, where the small molecule degrader induces the degradation of proteins other than the intended target.
The this compound system was developed to address this challenge by creating a truly orthogonal platform. This compound is an immunomodulatory drug (IMiD) derivative that was specifically designed to be inert on its own, lacking the ability to degrade the native "neosubstrate" proteins that are targeted by parent compounds like pomalidomide.[1][2][3][4] Its degradation-inducing activity is unlocked only in the presence of an engineered protein tag, SD40, which can be fused to a target protein using precision gene-editing techniques.[2][5][6] This "lock and key" design ensures high specificity and minimizes perturbation of the native proteome.
Core Components and Mechanism of Action
The this compound system is comprised of three essential components that form a ternary complex to trigger protein degradation.
-
This compound: A small molecule, 2-(2,6-dioxopiperidin-3-yl)-5-morpholinoisoindoline-1,3-dione, that acts as the "molecular glue".[7][8] It is a derivative of thalidomide and functions as a ligand for the E3 ubiquitin ligase cereblon (CRBN).[7][8]
-
Cereblon (CRBN): The substrate receptor component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2]
-
SD40 Degron: A compact, 36-amino acid zinc-finger protein tag that is engineered to bind specifically to the CRBN/PT-179 complex.[2][5][6][9] This degron is genetically fused to the protein of interest.
The mechanism of action is a precisely orchestrated process:
-
This compound is introduced to the cell and binds to the CRBN E3 ligase substrate receptor.
-
The SD40 tag, fused to the target protein, recognizes and binds to the newly formed surface on the this compound/CRBN complex. This creates a stable ternary complex.[7][10][11]
-
The formation of this complex brings the target protein into close proximity to the E3 ligase machinery.
-
The E3 ligase poly-ubiquitinates the target protein.
-
The ubiquitinated protein is subsequently recognized and destroyed by the cell's proteasome.[9]
This entire process is contingent on the presence of all three components, providing a highly specific method for protein knockdown. The degradation of the target protein can be initiated within minutes of adding this compound.[5]
Quantitative Data and Performance
The efficacy of the this compound system has been quantified through various biochemical and cell-based assays.
| Parameter | Value | Target/Context | Source |
| Binding Affinity (Kd) | 587 nM | This compound to CRBN | [1] |
| Half-Maximal Degradation (DC₅₀) | 4.5 nM | eGFP tagged with SD40 | [10][11] |
| Half-Maximal Degradation (DC₅₀) | 14.3 nM | eGFP tagged with SD36 (precursor) | [2][10][11] |
| Maximal Degradation (Dₘₐₓ) | 71% at 10 µM | NaV1.8 tagged with SD40 | [9] |
| Effective Concentration | 1-10 µM | eGFP degradation in HEK293T cells (24h) | [11] |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇N₃O₅ | [7][8] |
| Molecular Weight | 343.33 g/mol | [7] |
| CAS Number | 2924858-25-1 | [7][8] |
Key Experimental Protocols and Methodologies
The development and validation of the this compound system relied on several cutting-edge experimental techniques.
Degron Evolution via Phage-Assisted Continuous Evolution (PACE)
The SD40 degron was not rationally designed but rather evolved to bind the this compound/CRBN complex with high affinity and specificity.
-
Objective: To evolve a zinc-finger protein that could act as a compact degron by binding to CRBN only in the presence of the otherwise inert this compound molecule.
-
Methodology:
-
Starting Scaffold: A 60-amino acid "super-degron" (SD0), a chimera of IMiD neosubstrates IKZF1 and ZFP91, was used as the initial template.[2][12]
-
PACE Circuit: A molecular glue-PACE (MG-PACE) circuit was constructed. In this system, the binding of the evolving degron (fused to an RNA polymerase subunit) to the this compound/CRBN complex (fused to a DNA-binding protein) activates the transcription of an essential phage gene (gene III).[2]
-
Evolutionary Pressure: Phage replication becomes dependent on the strength of the ternary complex formation. Phages encoding degrons with improved binding to the this compound/CRBN complex replicate faster.
-
Continuous Evolution: The process is run for hundreds of generations in a continuous culture system (the "lagoon"), constantly selecting for mutations that improve the desired interaction.[5]
-
Result: This process yielded highly evolved degrons, including SD36, which was further truncated to the minimal 36-amino acid SD40 tag.[2][5]
-
Endogenous Protein Tagging via Prime Editing
To validate the system on native proteins, the SD40 degron was inserted into the genome of human cells.
-
Objective: To fuse the SD40 tag in-frame with an endogenous gene without requiring homology-directed repair or creating double-strand breaks.
-
Methodology:
-
Prime Editor (PE): A complex consisting of a Cas9 nickase fused to a reverse transcriptase and a prime editing guide RNA (pegRNA).
-
pegRNA Design: The pegRNA was engineered to contain the guide sequence to target the genomic locus of interest (e.g., the C-terminus of a target protein) and a template for reverse transcription that includes the genetic sequence for the SD40 tag.
-
Mechanism: The PE complex nicks the target DNA strand. The pegRNA then binds to the nicked site, and the reverse transcriptase synthesizes a new DNA strand containing the SD40 sequence directly from the pegRNA template.
-
Cellular Repair: The cell's DNA repair machinery incorporates the newly synthesized flap, resulting in the precise insertion of the SD40 sequence into the target gene.[2][5][6]
-
Validation: Successful tagging was confirmed by sequencing and subsequent degradation experiments where adding this compound led to the disappearance of the target protein.[5]
-
Structural Elucidation via Cryo-Electron Microscopy (Cryo-EM)
The molecular basis for the specificity of the SD40-CRBN/PT-179 interaction was determined by solving its three-dimensional structure.
-
Objective: To visualize the atomic-level interactions within the ternary complex of SD40, this compound, and CRBN.
-
Methodology:
-
Complex Formation: The ternary complex was assembled in vitro from purified components.
-
Vitrification: The sample was rapidly frozen in a thin layer of non-crystalline ice.
-
Data Collection: A transmission electron microscope was used to collect hundreds of thousands of images of individual, randomly oriented complexes.
-
Image Processing: The images were computationally aligned and averaged to generate a high-resolution 3D map of the complex.
-
Model Building: An atomic model of the complex was built into the 3D map.
-
Key Finding: The cryo-EM structures revealed that SD40 forms an expanded interface that bridges both the N-terminal and C-terminal domains of CRBN, stabilizing it in a "closed" conformation and explaining the degron's high affinity and specificity.[2][6][12]
-
Visualizations of Key Processes
Mechanism of Action Pathway
Experimental Workflow for System Development
Conclusion and Future Directions
The this compound and SD40 degron system represents a significant advancement in the field of targeted protein degradation for research applications. Its key advantages are its high specificity, temporal control, and the small size of the degron tag, which makes it amenable to precision gene editing for the study of endogenous proteins.[2][5] The development process itself, combining continuous evolution with prime editing and structural biology, serves as a powerful paradigm for engineering other novel molecular glue complexes.
While currently a tool for basic research, the principles of this orthogonal system could inform the future design of safer and more specific therapeutic protein degraders. Further work may focus on evolving degron/glue pairs that function in other species or that utilize different E3 ligases, expanding the toolkit for precise control of the proteome.
References
- 1. This compound | CRBN ligand | Probechem Biochemicals [probechem.com]
- 2. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|PT179|DC Chemicals [dcchemicals.com]
- 4. WO2023245005A2 - Evolved protein degrons - Google Patents [patents.google.com]
- 5. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 6. Target Identification Strategies - 2024 Archive [discoveryontarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sites.dundee.ac.uk [sites.dundee.ac.uk]
The PT-179 System: A Technical Guide to a Novel Orthogonal Platform for Targeted Protein Degradation
December 2025
Abstract
This technical guide provides an in-depth overview of the PT-179 system, a novel platform for targeted protein degradation (TPD). This compound is a derivative of thalidomide (B1683933) that functions as a molecular glue, selectively inducing the degradation of proteins tagged with a small, engineered zinc finger degron, such as SD40. This system offers a highly specific and rapid method for depleting target proteins, making it a valuable tool for researchers in cell biology and drug development. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological and experimental workflows.
Introduction to the Ubiquitin-Proteasome System and Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis. This process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, through a cascade of enzymatic reactions involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
Targeted protein degradation (TPD) is a therapeutic and research strategy that co-opts the cell's natural protein disposal machinery to eliminate specific proteins of interest. Molecular glues are a class of TPD agents that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.
The this compound and SD40 System: Mechanism of Action
The this compound system is a powerful tool for achieving conditional and highly specific protein degradation. Unlike its parent compound thalidomide, which induces the degradation of several endogenous proteins, this compound is largely inert on its own.[1] Its activity is dependent on the presence of a small, engineered degron tag, such as SD40 (a 36-amino acid zinc finger), fused to the protein of interest.[2][3]
The mechanism unfolds as follows:
-
Ternary Complex Formation: this compound acts as a molecular glue, facilitating the formation of a ternary complex between the substrate receptor Cereblon (CRBN), a component of the CRL4^CRBN^ E3 ubiquitin ligase complex, and the SD40-tagged protein of interest.[2][4]
-
Ubiquitination: The proximity induced by this complex allows for the efficient transfer of ubiquitin from the E2 conjugating enzyme to the SD40-tagged protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[3]
A key advantage of this system is its orthogonality; this compound shows minimal off-target effects, and the degradation is specifically directed toward the SD40-tagged protein.[1][3]
Quantitative Data
The efficacy of the this compound system has been demonstrated through the degradation of various proteins. The following tables summarize the key quantitative data from published studies.
| Target Protein | Degron Tag | Cell Line | DC50 (nM) | Dmax (%) | Time (hours) | Reference |
| eGFP | SD40 | HEK293T | 4.5 | >95 | ≥20 | [3][5] |
| eGFP | SD36 | HEK293T | 14.3 | >95 | ≥20 | [5] |
| Nluc-SD40 | SD40 | HEK293T | ~10 | >90 | 24 | [3] |
| SD40-Fluc | SD40 | HEK293T | ~10 | >90 | 24 | [3] |
| SD40-PRKRA | SD40 | HEK293T | ~10 | >95 | 24 | [3] |
| PLK1-SD40 | SD40 | HEK293T | Not reported | >90 | 2 | [3] |
| SD40-BRD4 | SD40 | K562 | Not reported | >90 | 24 | [3] |
Table 1: Degradation Efficacy of this compound on Various Tagged Proteins. DC50 represents the concentration of this compound required to degrade 50% of the target protein. Dmax is the maximum percentage of degradation observed.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound system.
Cell Culture and Maintenance of HEK293T and K562 Cells
-
Cell Lines: HEK293T (human embryonic kidney) and K562 (human myelogenous leukemia) cells are commonly used.
-
Culture Medium:
-
HEK293T: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX.
-
K562: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% GlutaMAX.
-
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging:
-
HEK293T: Adherent cells are passaged upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with culture medium, and re-plate at a suitable dilution.
-
K562: Suspension cells are passaged by dilution in fresh medium to maintain a density between 1x10^5 and 1x10^6 cells/mL.
-
Generation of SD40-Tagged Cell Lines using Prime Editing
Prime editing is a versatile genome editing technology that can precisely insert the SD40 degron tag into the genomic locus of a target protein without requiring double-strand breaks.[1][3]
-
Design of pegRNA and nicking sgRNA (ngRNA):
-
Design a prime editing guide RNA (pegRNA) that specifies the target site and contains the reverse transcriptase template encoding the SD40 sequence and a primer binding site.
-
Design an ngRNA to nick the non-edited strand to enhance editing efficiency.
-
-
Vector Construction: Clone the pegRNA and ngRNA sequences into appropriate expression vectors.
-
Transfection:
-
Co-transfect HEK293T or K562 cells with plasmids encoding the prime editor (e.g., PEmax), the pegRNA, and the ngRNA using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Clonal Isolation and Screening:
-
After 48-72 hours, isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand individual clones and screen for the correct in-frame insertion of the SD40 tag by genomic PCR and Sanger sequencing.
-
This compound-Induced Protein Degradation Assay
-
Cell Plating: Seed the SD40-tagged cells in multi-well plates at an appropriate density.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a range of this compound concentrations (e.g., from 0.1 nM to 10 µM) or a single effective concentration (e.g., 1 µM). Include a DMSO-only vehicle control.[5]
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, or 24 hours).[3][5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting for Degradation Analysis
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Cryo-Electron Microscopy of the Ternary Complex
Cryo-EM can be used to elucidate the three-dimensional structure of the DDB1-CRBN-PT-179-SD40 complex.[1]
-
Protein Expression and Purification:
-
Express and purify the DDB1ΔBPB-CRBN complex and the SD40-tagged protein.
-
-
Complex Formation: Incubate the purified proteins with this compound to form the ternary complex.
-
Grid Preparation and Vitrification:
-
Apply the complex solution to glow-discharged cryo-EM grids.
-
Blot the grids and plunge-freeze them in liquid ethane.
-
-
Data Collection: Collect cryo-EM data on a Titan Krios or a similar high-resolution transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction:
-
Perform motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction using software packages such as RELION or CryoSPARC.
-
Visualizations
Signaling Pathway of this compound Induced Degradation
Caption: this compound mediated protein degradation pathway.
Experimental Workflow for this compound System
Caption: Workflow for studying this compound induced degradation.
Logical Relationship of the Ternary Complex
References
- 1. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 2. Continuous evolution of compact protein degradation tags regulated by selective molecular glues | Harvard Cryo-EM Center for Structural Biology [cryoem.hms.harvard.edu]
- 3. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Structural Basis of PT-179's Selective Engagement with CRBN: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PT-179 is a novel thalidomide (B1683933) derivative that acts as a selective molecular glue for the E3 ubiquitin ligase Cereblon (CRBN). Unlike its parent compound and other immunomodulatory drugs (IMiDs), this compound binds to CRBN without inducing the degradation of known off-target neosubstrates. This unique selectivity makes it a valuable tool for targeted protein degradation when used in conjunction with a specifically evolved degron tag, such as SD40. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's selectivity for CRBN, supported by quantitative data and detailed experimental protocols. The core of this selectivity lies in the specific conformational changes induced in CRBN upon binding, which are distinct from those induced by other IMiDs.
Introduction to this compound and CRBN
Cereblon (CRBN) is a substrate receptor for the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex. It has gained significant attention in the field of targeted protein degradation due to its role in the mechanism of action of IMiDs like thalidomide, lenalidomide, and pomalidomide. These molecules act as "molecular glues," inducing the proximity of CRBN to neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
This compound is a derivative of thalidomide that has been engineered to be "orthogonal" in its action.[1][2] It selectively binds to CRBN but does not promote the degradation of endogenous neosubstrates associated with thalidomide and its analogs.[3] Instead, its utility is realized when paired with a specifically designed protein degradation tag, such as the 36-amino acid zinc finger degron SD40.[4] This system allows for the precise, small-molecule-inducible degradation of a target protein fused to the SD40 tag.
Quantitative Analysis of this compound and CRBN Interaction
The interaction between this compound and CRBN, and the subsequent degradation of tagged proteins, has been characterized by several key quantitative parameters.
| Parameter | Value | Description |
| Binding Affinity (Kd) | 587 nM | The equilibrium dissociation constant for the binding of this compound to CRBN, indicating a moderate binding affinity.[3] |
| Degradation Efficiency (DC50) for eGFP-SD40 | 4.5 nM | The concentration of this compound required to induce 50% degradation of eGFP tagged with the SD40 degron.[2] |
| Degradation Efficiency (DC50) for eGFP-SD36 | 14.3 nM | The concentration of this compound required to induce 50% degradation of eGFP tagged with the SD36 degron, an earlier variant of the evolved degron.[2] |
The Structural Basis for this compound Selectivity
The selectivity of this compound for CRBN, and its inability to degrade endogenous neosubstrates, can be understood by examining the cryo-electron microscopy (cryo-EM) structure of the ternary complex formed by this compound, CRBN, and the SD40 degron.
The cryo-EM structure (PDB IDs: 8TNQ and 8TNR) reveals that when this compound and the SD40 degron bind to CRBN, they induce a distinct "closed" conformation of the CRBN protein.[5][6] This conformation is crucial for the subsequent ubiquitination of the SD40-tagged protein. The SD40 degron itself appears to stabilize this closed conformation by interacting with both ends of the CRBN receptor.
In contrast, the binding of thalidomide and its analogs to CRBN induces a different conformational change that creates a binding surface for endogenous neosubstrates like IKZF1 and GSPT1. The chemical structure of this compound, while retaining the core glutarimide (B196013) moiety necessary for CRBN binding, possesses modifications that prevent the formation of this neosubstrate-binding interface. This structural difference is the key to this compound's "orthogonal" nature.
Signaling Pathways and Experimental Workflows
The mechanism of this compound-induced protein degradation and the experimental workflows to characterize it can be visualized as follows:
Caption: this compound mediated protein degradation pathway.
References
- 1. wwPDB: pdb_00008tnq [wwpdb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CRBN ligand | Probechem Biochemicals [probechem.com]
- 4. 8tnq - Cryo-EM structure of DDB1dB:CRBN:this compound:SD40, conformation 1 - Summary - Protein Data Bank Japan [pdbj.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
PT-179: A Chemical Tool for Inducible Protein Degradation in Cell Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a powerful strategy for studying protein function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of PT-179, an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue to induce the degradation of specific proteins of interest. This compound operates by hijacking the cell's natural protein disposal machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase, to selectively eliminate proteins that have been engineered to contain a small degradation tag (degron). This guide details the mechanism of action of this compound, provides quantitative data on its efficacy, outlines detailed experimental protocols for its application, and includes visualizations of the key biological pathways and experimental workflows.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary approach that offers the ability to eliminate specific proteins from a cellular system, rather than simply inhibiting their function.[1] This is particularly advantageous for studying proteins whose functions are not solely dependent on their enzymatic activity and for targeting proteins that have been historically considered "undruggable."[2][3]
Molecular glues are small molecules that induce the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4] this compound is a molecular glue that is a derivative of thalidomide.[5][6] Unlike its parent compound, this compound is largely inert on its own and does not cause the degradation of a broad range of endogenous proteins.[7][8] Its utility as a chemical tool stems from its ability to specifically and potently induce the degradation of proteins that have been fused with a small, engineered zinc finger (ZF) degron, such as SD40 or SD36.[5][6]
Mechanism of Action
The mechanism of this compound-induced protein degradation is a well-defined process that relies on the formation of a ternary complex.[5] This complex consists of:
-
The Target Protein: The protein of interest, which has been genetically engineered to include a degron tag (e.g., SD40).[6]
-
This compound: The molecular glue that binds to the E3 ubiquitin ligase, Cereblon (CRBN).[5]
-
Cereblon (CRBN): A substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[9][10]
The binding of this compound to CRBN creates a new surface that is recognized by the degron tag on the target protein.[7] This induced proximity allows the E3 ligase complex to catalyze the transfer of ubiquitin molecules to the target protein.[11] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Quantitative Data
The efficacy of this compound in mediating protein degradation is typically quantified by the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.
| Target Protein | Degron Tag | Cell Line | DC50 (nM) | Reference |
| eGFP | SD40 | HEK293T | 4.5 | [5] |
| eGFP | SD36 | HEK293T | 14.3 | [5] |
Experimental Protocols
The following sections provide a detailed methodology for utilizing the this compound system to induce the degradation of a protein of interest (POI).
Generation of a Degron-Tagged Protein of Interest
The first step is to genetically fuse the degron tag (e.g., SD40) to the N- or C-terminus of your POI. This can be achieved through standard molecular cloning techniques.
Vector Design Considerations:
-
Ensure the degron tag is in-frame with the coding sequence of your POI.
-
Consider including a flexible linker (e.g., a Gly-Ser linker) between the POI and the degron tag to ensure proper folding of both domains.
-
The choice of N- or C-terminal tagging may depend on the specific protein and should be empirically tested if the optimal configuration is unknown.
Delivery to Cells: The expression vector encoding the degron-tagged POI can be introduced into the target cells using various methods, including:
-
Transient Transfection: Suitable for short-term experiments.
-
Lentiviral Transduction: For the generation of stable cell lines with integrated expression of the tagged protein.[8][12][13][14][15]
Protocol for Lentiviral Transduction (General):
-
Day 1: Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[12][14]
-
Day 2: Remove the culture medium and replace it with fresh medium containing lentiviral particles encoding the degron-tagged POI and a transduction reagent such as Polybrene (typically 5-8 µg/mL).[14][15]
-
Day 3: Replace the virus-containing medium with fresh culture medium.
-
Day 4 onwards: If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), begin selection with the appropriate antibiotic concentration. Expand the resistant cells to generate a stable cell line.
This compound Treatment
Once a cell line expressing the degron-tagged POI is established, degradation can be induced by treating the cells with this compound.
Stock Solution Preparation:
-
Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
Treatment Protocol:
-
Plate the cells expressing the degron-tagged POI and allow them to adhere overnight.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for your specific POI and cell line. Concentrations ranging from 1 nM to 10 µM can be tested.[5]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the kinetics of degradation.[16]
Analysis of Protein Degradation
The most common method for assessing protein degradation is Western blotting.[16][17]
Western Blot Protocol:
-
Sample Preparation:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to your POI.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
It is crucial to also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[16]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for using the this compound system.
Conclusion
This compound, in conjunction with a suitable degron tag, represents a highly specific and potent chemical tool for inducing the degradation of proteins of interest in a cellular context. Its orthogonal nature, meaning it has minimal off-target effects in the absence of the degron tag, makes it a valuable asset for cell biology research and drug target validation.[5][6] The methodologies outlined in this guide provide a framework for the successful implementation of the this compound system to study the functional consequences of protein loss with high temporal resolution.
References
- 1. labs.dana-farber.org [labs.dana-farber.org]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 13. origene.com [origene.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 16. benchchem.com [benchchem.com]
- 17. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
On-Target Effects of PT-179: A Technical Guide to a Selective Molecular Glue Degrader System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the on-target effects of PT-179, an orthogonal thalidomide (B1683933) derivative that functions as a selective molecular glue. Unlike its parent compound, this compound is relatively inert on its own, offering a high degree of specificity in targeted protein degradation when paired with a specific degron tag.[1] This document details the mechanism of action, quantitative performance, and key experimental protocols associated with the this compound system, providing a comprehensive resource for its application in research and drug development.
Core Mechanism of Action
This compound is a novel immunomodulatory drug (IMiD) derivative that selectively binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), without inducing the degradation of off-target, endogenous proteins.[2] Its on-target effect is contingent upon the presence of a specific, engineered protein degradation tag, such as the 36-amino acid zinc finger degron known as SD40, fused to a protein of interest.[3][4]
The binding of this compound to CRBN creates a novel protein interface that is specifically recognized by the SD40 tag.[5] This interaction facilitates the formation of a ternary complex, bringing the CRBN E3 ligase machinery into close proximity with the SD40-tagged protein of interest. This proximity-induced event leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. Cryo-electron microscopy has revealed that the binding of this compound and SD40 to CRBN locks the substrate receptor in a "closed" conformation, which is thought to be critical for initiating the downstream ubiquitination cascade.[1][6]
The key advantage of the this compound system is its orthogonality; the degradation of the target protein is strictly dependent on the presence of both this compound and the specific degron tag, minimizing off-target effects commonly associated with other protein degradation technologies.[2][7]
Below is a diagram illustrating the signaling pathway of this compound-mediated protein degradation.
Quantitative Data
The efficacy of this compound in mediating the degradation of tagged proteins has been quantified in various studies. The following table summarizes the reported degradation potency (DC50) values.
| Target Protein | Degron Tag | Cell Line | DC50 (nM) | Reference |
| eGFP | SD40 | HEK293T | 4.5 | [8],[9],[7] |
| eGFP | SD36 | HEK293T | 14.3 | [8],[9],[7] |
| hNaV1.8-HiBiT | SD40 | HEK293T | (Dmax of 71% at 10 µM) | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving the this compound system are provided below.
1. In Vitro Protein Degradation Assay
This protocol outlines the general steps for assessing the degradation of an SD40-tagged protein of interest in a cell-based assay.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in a multi-well plate to achieve 70-80% confluency at the time of transfection.
-
A plasmid encoding the protein of interest fused to the SD40 tag (either N- or C-terminally) is transfected into the cells using a suitable transfection reagent.
-
-
This compound Treatment:
-
Quantification of Protein Degradation:
-
Following incubation, cells are lysed, and the abundance of the tagged protein is quantified. This can be achieved through various methods, such as:
-
Western Blotting: To visually assess the decrease in protein levels.
-
Reporter Assays: If the target protein is fused to a reporter like eGFP or a luminescent tag (e.g., HiBiT), degradation can be quantified by measuring the fluorescence or luminescence signal.[5]
-
-
The DC50 value, representing the concentration of this compound that induces 50% degradation of the target protein, is calculated from the dose-response curve.
-
The following diagram illustrates the experimental workflow for the in vitro protein degradation assay.
2. Tagging of Endogenous Proteins using Prime Editing
To study the degradation of a protein in its native context, the SD40 tag can be inserted into the endogenous gene locus using prime editing.
-
Design of Prime Editing Guide RNA (pegRNA) and Nicking sgRNA (ngRNA):
-
A pegRNA is designed to target the desired insertion site in the gene of interest. The pegRNA contains the reverse transcriptase template encoding the SD40 sequence and the desired homology arms.
-
An ngRNA is designed to nick the non-edited strand to enhance editing efficiency.
-
-
Delivery of Prime Editing Components:
-
The prime editor (a fusion of Cas9 nickase and a reverse transcriptase), the pegRNA, and the ngRNA are delivered to the target cells, for example, via plasmid transfection or lentiviral transduction.
-
-
Selection and Verification of Edited Cells:
-
Single-cell clones are isolated and expanded.
-
Genomic DNA is extracted, and the target locus is amplified by PCR and sequenced to confirm the correct in-frame insertion of the SD40 tag.
-
-
Functional Validation:
-
The successfully edited cell clones are then treated with this compound to confirm the degradation of the endogenously tagged protein, following the protocol described above.
-
The logical relationship for endogenous protein tagging is depicted in the diagram below.
References
- 1. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 2. This compound|PT179|DC Chemicals [dcchemicals.com]
- 3. Target Identification Strategies - 2024 Archive [discoveryontarget.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. biorxiv.org [biorxiv.org]
- 6. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 7. This compound | Ligands for E3 Ligase | 2924858-25-1 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PT-179 in Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-179 is a potent and selective small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a molecular glue, inducing the proximity between CRBN and a target protein that has been genetically tagged with a specific zinc finger (ZF) degron, such as SD40 or SD36. This induced proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.
Unlike broad-acting immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, this compound is an "orthogonal" degrader. This means it does not induce the degradation of known endogenous neosubstrates of CRBN, making it a highly specific tool for targeted protein degradation (TPD) research.[1][2][3] This high specificity minimizes off-target effects, allowing for precise investigation of the function of a protein of interest.
These application notes provide detailed protocols for utilizing this compound in protein degradation studies, including methods for assessing target protein degradation, confirming the mechanism of action, and evaluating the cellular consequences of protein knockdown.
Mechanism of Action
This compound operates through the ubiquitin-proteasome system (UPS). The key steps are as follows:
-
Binding to CRBN: this compound binds to the substrate receptor CRBN, which is part of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2]
-
Ternary Complex Formation: The this compound/CRBN complex then recognizes and binds to a protein of interest (POI) that has been engineered to contain a ZF degron tag (e.g., SD40). This forms a stable ternary complex: POI-degron-PT-179-CRBN.
-
Ubiquitination: Within the ternary complex, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
This process is catalytic, with a single molecule of this compound able to induce the degradation of multiple copies of the target protein.
Figure 1: Signaling pathway of this compound-mediated protein degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity as reported in the literature.
Table 1: Degradation Potency of this compound
| Target Protein | Degron Tag | Cell Line | DC50 (nM) | Incubation Time (hours) | Reference |
| eGFP | SD40 | HEK293T | 4.5 | 24 | [2] |
| eGFP | SD36 | HEK293T | 14.3 | 24 | [2] |
| SD40-PRKRA | SD40 | HEK293T | Not Reported | 1 (near complete degradation) | [1] |
Table 2: Binding Affinity of this compound
| Binding Partner | Kd (nM) | Method | Reference |
| CRBN | 587 | Competitive Fluorescence Anisotropy | [1] |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Target Protein Degradation Assay by Western Blot
This protocol is designed to quantify the degradation of a target protein tagged with a degron (e.g., SD40) in response to this compound treatment.
Materials:
-
Cells expressing the degron-tagged protein of interest (e.g., HEK293T-SD40-eGFP)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 2, 4, 8, 16, 24 hours). A time-course experiment with a fixed concentration of this compound (e.g., 1 µM) is also recommended.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.
Figure 2: Experimental workflow for Western Blot analysis of protein degradation.
Protocol 2: In-Cell Ubiquitination Assay
This protocol aims to demonstrate that the degradation of the target protein is ubiquitin-dependent.
Materials:
-
Cells expressing the degron-tagged protein of interest
-
Plasmids encoding HA-tagged ubiquitin
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Immunoprecipitation (IP) buffer
-
Antibody against the target protein for IP
-
Protein A/G magnetic beads
-
Antibody against HA-tag for Western blot
-
Antibody against the target protein for Western blot
Procedure:
-
Transfection: Co-transfect the cells with a plasmid encoding the degron-tagged target protein and a plasmid encoding HA-tagged ubiquitin.
-
Treatment: After 24-48 hours, treat the cells with DMSO (control), this compound, and this compound plus a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will prevent the degradation of the ubiquitinated protein, allowing for its accumulation and detection.
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with IP buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated forms of the target protein (which will appear as a high-molecular-weight smear).
-
Strip and re-probe the membrane with an antibody against the target protein to confirm successful immunoprecipitation.
-
Expected Results: An increase in the high-molecular-weight smear of HA-tagged ubiquitin should be observed in the lane corresponding to cells treated with this compound and the proteasome inhibitor, confirming that this compound induces the ubiquitination of the target protein.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol assesses the effect of target protein degradation on cell viability.
Materials:
-
Cells expressing the degron-tagged protein of interest
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak degradation | Inactive this compound | Confirm the activity of the compound. |
| Low expression of CRBN or target protein | Verify expression levels by Western blot. | |
| Incorrect concentration or incubation time | Optimize this compound concentration and treatment duration. | |
| High background in Western blots | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Non-specific bands in IP | Incomplete pre-clearing of lysate | Ensure thorough pre-clearing of the lysate. |
| Insufficient washing | Increase the number and duration of wash steps. |
Conclusion
This compound is a valuable research tool for the targeted degradation of proteins. Its high selectivity, stemming from its orthogonal nature, allows for the precise dissection of protein function without the confounding off-target effects of other CRBN-modulating compounds. The protocols provided in these application notes offer a framework for researchers to effectively utilize this compound in their protein degradation studies, from initial validation of degradation to the investigation of downstream cellular consequences. Careful optimization of experimental conditions for specific cell lines and target proteins will ensure robust and reproducible results.
References
- 1. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
Application Notes and Protocols for the PT-179/SD40 Targeted Protein Degradation System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PT-179/SD40 system represents a significant advancement in targeted protein degradation (TPD). This binary system offers precise control over the degradation of a protein of interest (POI) through the application of a small molecule, this compound. The core of this system is the SD40 degron, a compact 36-amino acid zinc-finger tag, which is genetically fused to the POI.[1] this compound, an orthogonal thalidomide (B1683933) derivative, acts as a molecular glue, inducing the formation of a ternary complex between the E3 ubiquitin ligase cereblon (CRBN) and the SD40-tagged protein.[2][3][4] This proximity leads to the ubiquitination and subsequent proteasomal degradation of the POI. A key advantage of this system is the inert nature of this compound in the absence of the SD40 tag, minimizing off-target effects.[2][5][6]
These application notes provide a comprehensive guide for utilizing the this compound/SD40 system, including detailed protocols for tagging a protein with SD40, inducing its degradation with this compound, and quantifying the degradation efficiency.
Mechanism of Action
The this compound/SD40 system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Tagging : The gene encoding the POI is genetically modified to include the 36-amino acid SD40 degron tag sequence. This results in the expression of a fusion protein, POI-SD40.
-
Molecular Glue Introduction : The cell-permeable small molecule, this compound, is introduced to the cells.
-
Ternary Complex Formation : this compound binds to the E3 ubiquitin ligase CRBN and induces a conformational change that creates a binding site for the SD40 tag.[5] This results in the formation of a stable ternary complex: CRBN-PT-179-SD40-POI.
-
Ubiquitination : Within the CRL4^CRBN^ E3 ubiquitin ligase complex, the recruited POI-SD40 is polyubiquitinated.
-
Proteasomal Degradation : The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which recognizes and degrades the entire POI-SD40 fusion protein.
Signaling Pathway
Caption: Signaling pathway of this compound/SD40-mediated targeted protein degradation.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the this compound/SD40 system.
| Parameter | Protein | Cell Line | Value | Reference |
| DC50 | eGFP-SD40 | HEK293T | 4.5 nM | [2][3][4] |
| DC50 | eGFP-SD36 | HEK293T | 14.3 nM | [2][3][4] |
| Degradation Time | PRKRA-SD40 | HEK293T | Nearly complete within 1 hour (at 1 µM this compound) |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein.
Experimental Protocols
Generation of SD40-tagged Cell Lines using Prime Editing
Prime editing is a versatile genome editing technology that allows for the precise insertion of sequences, such as the SD40 degron tag, without requiring double-strand breaks.
Materials:
-
Prime editor (PE) plasmid (e.g., PE2 or PEmax)
-
pegRNA expression plasmid
-
Target cells (e.g., HEK293T)
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for edited cells
Protocol:
-
pegRNA Design : Design a prime editing guide RNA (pegRNA) that specifies the target site in the gene of interest and contains the reverse transcription template encoding the SD40 tag and the desired homology arms. Several online tools are available for pegRNA design.
-
Plasmid Construction : Clone the designed pegRNA into an appropriate expression vector.
-
Transfection : Co-transfect the target cells with the prime editor plasmid and the pegRNA plasmid using a suitable transfection reagent.
-
Selection and Expansion : After 48-72 hours, select for successfully edited cells. This can be achieved by co-transfecting a plasmid conferring antibiotic resistance or by using a fluorescent reporter and sorting the positive cells using FACS. Expand the selected cells to generate a stable cell line.
-
Validation : Verify the correct insertion of the SD40 tag at the genomic level by PCR and Sanger sequencing. Confirm the expression of the fusion protein by Western blotting using an antibody against the protein of interest or a tag included in the fusion construct.
Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
Protocol:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C for long-term storage.
-
Working Solution Preparation : On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific POI and cell line.
-
Cell Treatment : Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. For time-course experiments, add the this compound containing medium at staggered time points.
Quantification of Protein Degradation by Western Blotting
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI or a tag
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis : After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis : Quantify the band intensities using image analysis software. Normalize the intensity of the POI band to the loading control band. Calculate the percentage of degradation relative to the vehicle-treated control.
Quantification of Protein Degradation by Flow Cytometry (for fluorescently-tagged proteins)
This protocol is suitable for POIs tagged with a fluorescent protein like eGFP in addition to the SD40 tag.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting : After this compound treatment, detach the cells (if adherent) and collect them by centrifugation.
-
Fixation : Resuspend the cells in fixation buffer and incubate for 15-20 minutes at room temperature.
-
Washing : Wash the cells with PBS to remove the fixation buffer.
-
Flow Cytometry Analysis : Resuspend the cells in PBS and analyze them on a flow cytometer. Use a laser appropriate for exciting the fluorescent protein (e.g., 488 nm for eGFP) and detect the emission at the appropriate wavelength.
-
Data Analysis : Gate on the cell population of interest and measure the mean fluorescence intensity (MFI). Calculate the percentage of degradation by comparing the MFI of this compound-treated cells to that of vehicle-treated cells.
Experimental Workflow
Caption: General experimental workflow for using the this compound/SD40 system.
References
- 1. Protocol for the design, conduct, and evaluation of prime editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular localization-dependent changes in EGFP fluorescence lifetime measured by time-resolved flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-rad.com [bio-rad.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
Application Notes and Protocols for Target Validation Using PT-179
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-179 is an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue, hijacking the E3 ubiquitin ligase cereblon (CRBN) to induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors, this compound facilitates the formation of a ternary complex between CRBN and a protein of interest (POI) that has been engineered to contain a specific zinc finger (ZF) degron tag, such as SD40 or SD36.[1][3] This ternary complex formation leads to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4][5] The high specificity of this compound for the degron-tagged protein, without causing off-target degradation, makes it a powerful tool for target validation and for studying the functional consequences of acute protein loss.[1][3]
These application notes provide detailed protocols for utilizing this compound to validate a target protein in a cellular context. The described experiments will enable researchers to confirm the this compound-mediated degradation of their target, determine its degradation kinetics, and assess the selectivity of this degradation.
Signaling Pathway and Mechanism of Action
The mechanism of this compound-induced protein degradation is initiated by its binding to the E3 ubiquitin ligase substrate receptor, cereblon. This binding event creates a novel protein interface that is recognized by the degron tag fused to the target protein. The resulting ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-mediated degradation of a degron-tagged target protein. The data presented here are representative and may vary depending on the specific target protein, cell line, and experimental conditions.
Table 1: Degradation Potency and Efficacy of this compound
| Parameter | Value | Cell Line | Target Protein | Notes |
| DC50 | 4.5 nM[1] | HEK293T | eGFP-SD40 | Half-maximal degradation concentration after 24-hour treatment. |
| DC50 | 14.3 nM[1] | HEK293T | eGFP-SD36 | Demonstrates dependency on the specific degron tag used.[1] |
| Dmax | >95% | HEK293T | eGFP-SD40 | Maximal degradation observed after 24-hour treatment with 1 µM this compound. |
Table 2: Time-Course of Target Protein Degradation by this compound (100 nM)
| Time Point | % Degradation |
| 0 hr | 0% |
| 2 hr | 35% |
| 4 hr | 68% |
| 8 hr | 85% |
| 16 hr | >90% |
| 24 hr | >95% |
Table 3: Selectivity of this compound-Mediated Degradation
| Method | Number of Proteins Quantified | Number of Off-Target Proteins Degraded (>25%) |
| TMT-based Quantitative Proteomics | >8,000 | 0 |
Experimental Protocols
The following protocols provide a framework for validating a target protein using this compound.
Protocol 1: Generation of a Stable Cell Line Expressing a Degron-Tagged Protein of Interest
This protocol describes the generation of a stable cell line endogenously expressing the protein of interest (POI) fused with a degron tag (e.g., SD40) using CRISPR/Cas9-mediated genome editing.
Materials:
-
Host cell line (e.g., HEK293T)
-
Cas9 nuclease expression vector
-
gRNA expression vector targeting the C-terminus of the POI gene
-
Homology-directed repair (HDR) template plasmid containing the degron tag sequence (e.g., SD40) flanked by homology arms and a selection marker (e.g., puromycin (B1679871) resistance gene)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Culture medium and supplements
-
Puromycin or other appropriate selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents and primers for validation
-
Sanger sequencing service
-
Antibody against the POI
Procedure:
-
Design: Design a gRNA to create a double-strand break near the stop codon of the POI gene. Design an HDR template with the degron tag sequence in-frame with the POI, followed by a self-cleaving 2A peptide and a selection marker.
-
Transfection: Co-transfect the Cas9, gRNA, and HDR template plasmids into the host cell line using a suitable transfection reagent.
-
Selection: Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Expansion and Validation: Expand the resistant cell population. Isolate genomic DNA and perform PCR to confirm the correct integration of the degron tag. Sequence the PCR product to verify the in-frame fusion.
-
Protein Expression Confirmation: Confirm the expression of the degron-tagged POI at the expected molecular weight by Western blot analysis using an antibody against the POI.
Protocol 2: In-Cell Target Degradation Assay
This protocol details the treatment of the degron-tagged cell line with this compound and the subsequent analysis of target protein levels by Western blotting.
Materials:
-
Degron-tagged stable cell line
-
This compound (dissolved in DMSO)
-
Culture medium
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the degron-tagged cells in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control for all experiments.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Proteome-Wide Selectivity Analysis
This protocol describes the use of tandem mass tag (TMT)-based quantitative proteomics to assess the selectivity of this compound-mediated degradation.[6][7]
Materials:
-
Degron-tagged stable cell line
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer for mass spectrometry
-
DTT and iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer
Procedure:
-
Cell Treatment and Lysis: Treat the degron-tagged cells with this compound (at a concentration that gives Dmax) and DMSO for 24 hours. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from the different treatment groups with distinct TMT isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Process the mass spectrometry data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Compare the protein abundance between the this compound-treated and DMSO-treated samples to identify proteins that are significantly downregulated.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound as a tool for target validation. By following these methodologies, scientists can confidently assess the degradation of their protein of interest, characterize its degradation kinetics, and confirm the high selectivity of this molecular glue. This powerful approach will aid in the elucidation of protein function and the advancement of drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 4. excelra.com [excelra.com]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sapient.bio [sapient.bio]
Applications of PT-179 and CT-179 in Cancer Research: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for two distinct compounds relevant to cancer research: PT-179 and CT-179. It is important to distinguish between these two molecules, as they have different mechanisms of action and applications. This compound is a research tool for targeted protein degradation, while CT-179 is a preclinical candidate for direct cancer therapy.
Part 1: this compound - A Tool for Targeted Protein Degradation in Cancer Research
Application Note
This compound is an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue, specifically binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN)[1][2]. Unlike its parent compound, thalidomide, this compound is relatively inert on its own and does not induce the degradation of off-target proteins[3]. Its utility in cancer research lies in its ability to hijack the ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).
This is achieved by tagging the POI with a small protein degradation tag, or "degron," such as the zinc finger degrons SD40 or SD36[1]. In the presence of this compound, a ternary complex is formed between CRBN, this compound, and the degron-tagged POI. This complex formation leads to the polyubiquitination of the POI, marking it for degradation by the proteasome[1][2].
This system allows for the rapid and specific knockdown of a target protein, providing a powerful method to study the function of proteins involved in cancer progression, drug resistance, and other cancer-related cellular processes. Researchers are using this approach to validate potential drug targets in their native cellular context[3].
Quantitative Data
| Compound | System | Target Protein | Degron Tag | DC50 | Reference |
| This compound | HEK293T cells | eGFP | SD40 | 4.5 nM | [1] |
| This compound | HEK293T cells | eGFP | SD36 | 14.3 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-mediated Protein Degradation
Objective: To confirm the degradation of a degron-tagged protein of interest in a cellular context upon treatment with this compound.
Materials:
-
HEK293T cells (or other suitable cell line) stably expressing the degron-tagged protein of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells expressing the degron-tagged protein at a suitable density in a 6-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours)[1]. Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Determine the extent of protein degradation at different this compound concentrations.
-
Diagrams
Caption: Mechanism of this compound-mediated targeted protein degradation.
Part 2: CT-179 - An OLIG2 Inhibitor for Brain Cancer Therapy
Application Note
CT-179 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the transcription factor Oligodendrocyte Lineage Transcription Factor 2 (OLIG2)[4][5][6]. OLIG2 is a key driver in the initiation and recurrence of several aggressive brain cancers, including glioblastoma (GBM), medulloblastoma (MB), and diffuse intrinsic pontine glioma (DIPG)[4][5]. It is particularly crucial for the maintenance of cancer stem cells, which are often resistant to conventional therapies[6].
The mechanism of action of CT-179 involves the disruption of OLIG2 dimerization, which is essential for its DNA binding and transcriptional activity[4][5]. By inhibiting OLIG2, CT-179 has been shown to induce apoptosis, cause G2/M cell cycle arrest, and promote the differentiation of cancer stem cells, thereby reducing their proliferative capacity[5][7].
Preclinical studies in various models, including patient-derived cell lines, organoids, and orthotopic xenografts, have demonstrated the potent anti-tumor activity of CT-179[5][8][9]. It has shown efficacy both as a monotherapy and in combination with standard-of-care treatments like radiation, where it has been observed to potentiate the therapeutic effect and delay tumor recurrence[4][6][9].
Quantitative Data
| Compound | Cancer Type | Cell/Model | Assay | IC50/GI50 | Reference |
| CT-179 | Pediatric Glioblastoma (pGBM) | 8 patient-derived xenograft models | Cell Viability | 0.03 - 10 µM | [8][9] |
| CT-179 | Glioblastoma (GBM) | Patient-derived GSCs (n=18) | Cell Growth Inhibition | Average GI50 = 154 nM |
Experimental Protocols
Protocol 2: Cell Viability Assay for CT-179
Objective: To determine the half-maximal inhibitory concentration (IC50) of CT-179 in brain cancer cell lines.
Materials:
-
Brain cancer cell lines (e.g., Daoy for medulloblastoma, pGBM patient-derived cells).
-
Complete cell culture medium.
-
96-well plates.
-
CT-179 (stock solution in DMSO).
-
DMSO (vehicle control).
-
Cell viability reagent (e.g., MTS, MTT, or a luminescent ATP-based assay kit).
-
Plate reader.
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the CT-179 concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 3: In Vivo Efficacy Study of CT-179 in an Orthotopic Brain Tumor Model
Objective: To evaluate the anti-tumor efficacy of CT-179, alone or in combination with radiation, in a mouse model of brain cancer.
Materials:
-
Immunocompromised mice (e.g., NSG mice).
-
Brain tumor cells (e.g., 1x10^5 pGBM cells) for implantation[8][9].
-
Stereotactic surgery equipment.
-
CT-179 formulation for oral gavage.
-
Vehicle control.
-
Irradiation equipment for focal brain radiation.
-
Bioluminescence imaging system (if using luciferase-expressing cells).
-
Animal welfare monitoring supplies.
Procedure:
-
Tumor Cell Implantation:
-
Orthotopically implant brain tumor cells into the brains of the mice using a stereotactic apparatus.
-
-
Tumor Establishment and Treatment Initiation:
-
Treatment Administration:
-
Monitoring and Endpoint:
-
Monitor the mice regularly for clinical signs of tumor progression and body weight changes.
-
If applicable, monitor tumor growth using bioluminescence imaging.
-
The primary endpoint is typically overall survival, defined as the time from treatment initiation to when mice meet euthanasia criteria.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare survival between the treatment groups using a log-rank test.
-
Diagrams
Caption: CT-179 mechanism of action via inhibition of OLIG2 dimerization.
Caption: Preclinical experimental workflow for evaluating CT-179 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 4. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
- 5. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Drug May Prevent Brain Tumor Recurrence | Technology Networks [technologynetworks.com]
- 7. biorxiv.org [biorxiv.org]
- 8. HG-18: NOVEL OLIG2 INHIBITOR DEMONSTRATES PRE-CLINICAL EFFICACY IN PEDIATRIC GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for PT-179 in In Vitro Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-179 is an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue for targeted protein degradation.[1][2][3] Unlike its parent compound, this compound is relatively inert on its own and exhibits minimal off-target effects.[2][4] Its utility lies in its ability to selectively induce the degradation of proteins that have been genetically tagged with a small zinc finger degron, such as SD40 or SD36.[1][4] This targeted degradation is mediated by the recruitment of the tagged protein to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to polyubiquitination and subsequent proteasomal degradation.[4] This system offers a powerful tool for studying protein function with high temporal and spatial resolution. These application notes provide detailed protocols for utilizing this compound in in vitro protein degradation assays.
Mechanism of Action
This compound acts as a molecular glue to form a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and a target protein fused to a specific degron tag (e.g., SD40).[1][4] This induced proximity triggers the polyubiquitination of the target protein by the CRL4^CRBN complex, marking it for degradation by the 26S proteasome.[4] The high specificity of this compound for the degron-tagged protein minimizes off-target degradation, providing a precise method for studying the effects of protein knockdown.[2]
Data Presentation
Quantitative Degradation Parameters
The following table summarizes the key quantitative parameters for this compound-mediated protein degradation from published studies.
| Target Protein | Degron Tag | Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) | Reference |
| eGFP | SD40 | HEK293T | 4.5 | Not Reported | ≥20 | [1][5] |
| eGFP | SD36 | HEK293T | 14.3 | Not Reported | ≥20 | [1][5] |
| Endogenous PLK1 | SD40 | HEK293T | Not Reported | Not Reported | 2 | [4] |
| Endogenous BRD4 | SD40 | K562 | Not Reported | Not Reported | 24 | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are critical for characterizing the potency and efficacy of a degrader. Further studies are needed to determine these values for a wider range of target proteins and cell lines.
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Protein Degradation
Caption: this compound mediated protein degradation pathway.
Experimental Workflow for In Vitro Protein Degradation Assay
Caption: General workflow for a this compound degradation assay.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line with an Endogenously SD40-Tagged Protein of Interest
This protocol describes the use of CRISPR/Cas9-mediated genome editing to fuse the SD40 degron tag to a protein of interest at its endogenous locus.
Materials:
-
HEK293T or other suitable cell line
-
sgRNA expression vector
-
Cas9 expression vector
-
Donor plasmid containing the SD40 sequence flanked by homology arms for the target gene
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
FACS buffer (PBS with 2% FBS)
-
Antibody against the protein of interest for validation
Procedure:
-
Design and Clone sgRNA: Design an sgRNA targeting the desired insertion site (e.g., immediately before the stop codon) of the protein of interest. Clone the sgRNA into an appropriate expression vector.
-
Construct Donor Plasmid: Synthesize a donor plasmid containing the SD40 degron sequence flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Transfection: Co-transfect the sgRNA expression vector, Cas9 expression vector, and the donor plasmid into the chosen cell line using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for successfully transfected cells.
-
Single-Cell Cloning: After selection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) to isolate clonal populations.
-
Screening and Validation: Once clones have expanded, screen for successful integration of the SD40 tag by PCR and Sanger sequencing. Further validate the expression of the tagged protein by Western blotting using an antibody against the protein of interest.
Protocol 2: In Vitro Protein Degradation Assay using Western Blotting
This protocol details the steps for treating cells with this compound and analyzing protein degradation by Western blotting.
Materials:
-
Stable cell line expressing the SD40-tagged protein of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding: Seed the engineered cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Dose-Response: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Control Treatments:
-
Negative Control: Treat cells with DMSO alone.
-
Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding this compound to confirm that degradation is proteasome-dependent.
-
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Protocol 3: Quantitative Proteomics for Selectivity Profiling
This protocol outlines a mass spectrometry-based approach to assess the selectivity of this compound.
Materials:
-
Stable cell line expressing the SD40-tagged protein of interest
-
This compound
-
DMSO
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells, reduce and alkylate the proteins, and digest them into peptides using trypsin.
-
Isobaric Labeling (Optional): Label the peptide samples with TMT reagents to enable multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Compare the protein abundance between this compound-treated and vehicle-treated samples.
-
A highly selective degrader will show significant downregulation only of the intended SD40-tagged target protein, with minimal changes in the abundance of other proteins.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 3. This compound|PT179|DC Chemicals [dcchemicals.com]
- 4. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Lentiviral Delivery of Degron Tags in PT-179 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a lentiviral-based degron tagging system for targeted protein degradation studies involving the small molecule PT-179. This system offers rapid, specific, and reversible control over the abundance of a protein of interest (POI), enabling precise investigation of its function and validation as a potential therapeutic target.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] One approach involves the use of "molecular glues," small molecules that induce an interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3]
The this compound system utilizes an orthogonal thalidomide (B1683933) derivative, this compound, which specifically binds to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[4] In concert with a genetically introduced degron tag, such as SD40 or SD36, fused to a protein of interest, this compound acts as a molecular glue to recruit the tagged protein to the CRL4-CRBN complex for degradation.[5][6] A key advantage of this system is that this compound is relatively inert on its own, minimizing off-target effects.[5]
Lentiviral vectors are an efficient tool for delivering the genetic construct encoding the degron-tagged protein of interest into a wide range of cell types, including both dividing and non-dividing cells.[7][8][9][10] This allows for stable, long-term expression of the fusion protein, creating reliable cellular models for studying the effects of its degradation.[8][11]
Principle of the this compound Degron System
The core of the system is a three-component complex: the CRBN E3 ligase, the this compound molecule, and the degron-tagged protein of interest. The degron tag, a small peptide sequence (e.g., SD40, a 36-amino acid zinc-finger degron), is fused to the target protein via genetic engineering.[6] In the absence of this compound, the degron-tagged protein is stable and functional. Upon addition of this compound, the molecule binds to CRBN and induces a conformational change that creates a binding surface for the degron tag. This ternary complex formation leads to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.
Signaling Pathway Diagram
Caption: this compound mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of lentiviral particles containing the expression cassette for the degron-tagged protein of interest. Third-generation lentiviral systems are recommended for enhanced safety.[8][11]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (encoding POI-Degron)
-
Packaging plasmids (e.g., pMD2.G for VSV-G envelope and psPAX2 for gag/pol)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge (optional, for concentration)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the transfer plasmid and packaging plasmids. For a 10 cm dish, a typical ratio is 10 µg of transfer plasmid, 5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Transfection:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection mixture dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Virus Concentration (Optional): For higher titers, the virus can be concentrated by ultracentrifugation or using commercially available concentration reagents.
-
Aliquoting and Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Line Generation via Lentiviral Transduction
This protocol details the creation of a stable cell line expressing the degron-tagged protein of interest.
Materials:
-
Target cell line
-
Lentiviral stock (from Protocol 1)
-
Polybrene
-
Complete growth medium for the target cell line
-
Puromycin or other selection antibiotic (if the transfer plasmid contains a resistance gene)
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate at a density that allows for transduction and subsequent selection.
-
Transduction:
-
On the day of transduction, remove the growth medium and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant to the cells. The amount will depend on the viral titer and the target cell type (Multiplicity of Infection - MOI).
-
Incubate for 24 hours.
-
-
Selection:
-
48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced control cells have died.
-
-
Expansion and Validation: Expand the resulting pool of resistant cells. Validate the expression of the POI-Degron fusion protein by Western blot or flow cytometry (if a fluorescent reporter is included).
Experimental Workflow Diagram
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 6. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Lentiviral Vectors as Delivery Vehicles for Gene Therapy | Springer Nature Experiments [experiments.springernature.com]
- 8. addgene.org [addgene.org]
- 9. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 10. Lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.genewiz.com [blog.genewiz.com]
Application Notes and Protocols for Creating Stable Cell Lines for PT-179 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery and functional genomics. This approach utilizes small molecules to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. PT-179 is an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue, bringing a target protein to the E3 ubiquitin ligase cereblon (CRBN) for subsequent ubiquitination and proteasomal degradation.[1][2] This system offers high specificity and efficiency, as this compound itself has minimal off-target effects.[1][3]
A critical component of the this compound system is the presence of a specific degradation tag, or "degron," fused to the target protein. This compound specifically recognizes proteins tagged with certain zinc finger (ZF) degrons, such as SD40 and SD36.[1][2] To conduct robust and reproducible experiments investigating the effects of this compound-mediated protein degradation, the generation of stable cell lines that constitutively express the degron-tagged protein of interest is essential.[4][5]
These application notes provide detailed protocols for the creation, selection, and characterization of stable mammalian cell lines expressing a degron-tagged protein for use in this compound-based experiments.
Data Presentation
The following tables summarize key quantitative parameters associated with the generation of stable cell lines and the efficacy of this compound-mediated protein degradation.
| Parameter | Cell Line | Value | Reference |
| Transfection Method | HEK293T | Calcium Phosphate | [6] |
| Initial Transfection Efficiency | HEK293T | ~1-2% | [6] |
| Selection Agent | HEK293T | Puromycin (B1679871) | [7] |
| Optimal Puromycin Concentration | HEK293T | 1.5 µg/mL | [7] |
| Single Cell Cloning Method | General | Limiting Dilution | [8][9] |
| Seeding Density for Clonal Selection | General | 0.5 cells/well (96-well plate) | [9] |
Table 1: Stable Cell Line Generation Parameters. This table outlines typical experimental parameters for generating stable cell lines, with specific examples for HEK293T cells.
| Degron Tag | Target Protein | Cell Line | This compound DC50 | Reference |
| SD40 | eGFP | HEK293T | 4.5 nM | [1][2] |
| SD36 | eGFP | HEK293T | 14.3 nM | [1][2] |
Table 2: this compound Degradation Efficacy. This table presents the half-maximal degradation concentration (DC50) of this compound for enhanced green fluorescent protein (eGFP) fused with different degron tags in HEK293T cells.
Experimental Protocols
Part 1: Vector Construction
The initial step involves designing and constructing an expression vector that encodes the protein of interest fused to a degron tag (e.g., SD40). This vector must also contain a selectable marker, such as a puromycin resistance gene, to enable the selection of stably transfected cells.[10][11]
Materials:
-
Plasmid vector with a strong mammalian promoter (e.g., CMV)
-
cDNA of the protein of interest
-
DNA sequence of the degron tag (e.g., SD40)
-
Puromycin resistance gene cassette
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid amplification
Protocol:
-
Using standard molecular cloning techniques, insert the cDNA of the protein of interest in-frame with the degron tag sequence into the mammalian expression vector. The degron tag can be placed at either the N- or C-terminus of the protein.[11]
-
Ensure that the puromycin resistance gene is also present in the plasmid backbone.
-
Transform the final construct into competent E. coli and select for antibiotic-resistant colonies.
-
Isolate plasmid DNA from several colonies and verify the correct sequence of the degron-tagged protein of interest by Sanger sequencing.
-
Amplify a large quantity of the sequence-verified plasmid and purify it for transfection.
Part 2: Generation of a Stable Cell Pool
This part of the protocol describes the transfection of the expression vector into a mammalian cell line and the subsequent selection of a mixed population of cells that have stably integrated the plasmid into their genome.
Materials:
-
Complete cell culture medium
-
Transfection reagent (e.g., lipofection-based or electroporation)[12]
-
Expression vector from Part 1
-
Puromycin dihydrochloride[13]
-
Phosphate-buffered saline (PBS)
Protocol:
2.1. Determination of Optimal Puromycin Concentration (Kill Curve):
-
Plate the parental (non-transfected) cell line in a multi-well plate at a consistent density.
-
The following day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0.5-10 µg/mL).[13] Include a no-puromycin control.
-
Incubate the cells and monitor cell viability over 7-10 days, replacing the puromycin-containing medium every 2-3 days.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-10 days.[13]
2.2. Transfection:
-
The day before transfection, plate the cells in a multi-well plate so that they are 70-90% confluent on the day of transfection.
-
Transfect the cells with the degron-tagged expression vector using the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for gene expression.[10]
2.3. Antibiotic Selection:
-
After the initial incubation, passage the cells into a larger culture vessel with fresh medium containing the predetermined optimal concentration of puromycin.
-
Continue to culture the cells in the selection medium, replacing the medium every 2-3 days.
-
Non-transfected cells will be eliminated over the course of 1-2 weeks. Resistant cells will begin to form visible colonies.
-
Once a stable pool of resistant cells is established, they can be expanded for further experiments or used for single-cell cloning.
Part 3: Single-Cell Cloning and Clonal Expansion
To ensure a homogenous population of cells with consistent expression of the degron-tagged protein, it is crucial to isolate and expand single-cell clones.[8][12]
Materials:
-
Stable cell pool from Part 2
-
96-well cell culture plates
-
Complete cell culture medium with puromycin
-
Trypsin-EDTA or other cell dissociation reagent
Protocol:
-
Harvest the stable cell pool and perform a cell count.
-
Perform serial dilutions of the cell suspension to a final concentration of 0.5 cells per 100 µL in selection medium.[9]
-
Dispense 100 µL of the diluted cell suspension into each well of multiple 96-well plates. This will statistically result in some wells containing a single cell.
-
Incubate the plates for 1-2 weeks, monitoring for the formation of single colonies in individual wells.
-
Identify wells that contain a single, healthy colony.
-
Once the colonies are of a sufficient size, trypsinize the cells from each selected well and transfer them to a larger well (e.g., a 24-well plate).
-
Continue to expand the clonal populations, gradually moving them to larger culture vessels.
Part 4: Characterization of Clonal Cell Lines
Expanded clones must be characterized to confirm the expression and functionality of the degron-tagged protein.
Materials:
-
Expanded clonal cell lines
-
Lysis buffer
-
Primary antibody against the protein of interest or the degron tag
-
Secondary antibody for Western blotting
-
This compound
-
DMSO (vehicle control)
Protocol:
-
Expression Analysis (Western Blot):
-
Lyse cells from each clonal line and quantify the total protein concentration.
-
Perform a Western blot using an antibody against the protein of interest or the degron tag to confirm the expression of the full-length fusion protein.
-
Select clones with a clear and consistent expression level for further experiments.
-
-
Functional Analysis (this compound-mediated Degradation):
-
Plate the selected clonal cell lines.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a set period (e.g., 24 hours).[1][2]
-
Harvest the cells and perform a Western blot to assess the degradation of the degron-tagged protein.
-
Successful degradation will be observed as a dose-dependent decrease in the protein band intensity in the this compound-treated samples compared to the DMSO control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. A single plasmid transfection that offers a significant advantage associated with puromycin selection, fluorescence-assisted cell sorting, and doxycycline-inducible protein expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Limiting Dilution & Clonal Expansion Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Development of Stable CHO-K1 Cell Lines Overexpressing Full-Length Human CD20 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. knowledge.lonza.com [knowledge.lonza.com]
- 13. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
Application Notes and Protocols for PT-179-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-179 is a novel molecular glue degrader that selectively induces the degradation of proteins tagged with specific degron sequences, such as SD40 and its precursors. As an orthogonal thalidomide (B1683933) derivative, this compound exhibits high specificity for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) without eliciting the off-target effects associated with parent immunomodulatory drugs.[1][2] By facilitating the formation of a ternary complex between CRBN and a degron-tagged protein of interest (POI), this compound hijacks the cell's ubiquitin-proteasome system to trigger the rapid and efficient degradation of the target protein.[1][2][3] This targeted protein degradation (TPD) approach offers a powerful tool for studying protein function and holds significant therapeutic potential.
These application notes provide detailed protocols and quantitative data for utilizing this compound to achieve targeted protein degradation.
Data Presentation: Dose-Response Curves for this compound-Mediated Degradation
The following table summarizes the dose-response data for the degradation of various proteins tagged with evolved zinc finger (ZF) degrons upon treatment with this compound. The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of the degrader.
| Target Protein | Degron Tag | Cell Line | DC50 (nM) | Incubation Time | Reference |
| eGFP | SD36 | HEK293T | 14.3 | ≥ 20 hours | [3] |
| eGFP | SD40 | HEK293T | 4.5 | ≥ 20 hours | [3] |
| Endogenous PLK1 | SD40 | HEK293T | Not Reported | 2 hours | [3] |
| Endogenous BRD4 | SD40 | K562 | Not Reported | 24 hours | [3] |
Note: While specific DC50 values for endogenous PLK1 and BRD4 were not provided in the primary literature, their degradation was demonstrated at specific time points.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-mediated protein degradation and a typical experimental workflow for its characterization.
Experimental Protocols
Protocol 1: Determining Dose-Response Curve for this compound-Mediated Degradation
This protocol outlines the steps to determine the DC50 value of this compound for a specific SD40-tagged protein.
Materials:
-
Cells stably expressing the SD40-tagged protein of interest (e.g., HEK293T).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment.
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only). Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein levels against the logarithm of the this compound concentration.
-
Fit a dose-response curve to the data to determine the DC50 value.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is designed to confirm that this compound-mediated degradation is dependent on the ubiquitination of the target protein.
Materials:
-
Cells expressing the SD40-tagged protein of interest.
-
This compound.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Antibody for immunoprecipitation of the target protein.
-
Protein A/G agarose (B213101) beads.
-
Anti-ubiquitin antibody.
-
Western blot reagents.
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce degradation (e.g., 10x DC50) and co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the cleared lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blot analysis on the eluted samples.
-
Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the target protein.
-
As a control, re-probe the membrane with the antibody against the target protein to confirm successful immunoprecipitation.
-
An increase in the high-molecular-weight smear of ubiquitinated protein in the this compound-treated sample compared to the control will confirm that this compound induces the ubiquitination of the target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 3. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PT-179 Concentration for Maximal Degradation
Welcome to the technical support center for the optimization of PT-179 concentration in targeted protein degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate protein degradation?
A1: this compound is an orthogonal thalidomide (B1683933) derivative that functions as a "molecular glue."[1][2] It selectively binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This binding event creates a new surface on CRBN that can then recruit a target protein fused with a specific zinc finger (ZF) degron, such as SD40.[1][3] The formation of this ternary complex (this compound-CRBN-Target Protein) leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4] this compound is noted for its high selectivity, as it does not induce the degradation of off-target proteins typically associated with other immunomodulatory drugs like pomalidomide.[4]
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the specific cell line, the target protein, and the experimental conditions. However, a good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. In HEK293T cells, this compound has been shown to induce degradation of eGFP tagged with specific degrons with DC50 values of 4.5 nM and 14.3 nM.[1][2] Another study in HEK293T cells used a concentration range of 1-10 µM for 24 hours to induce eGFP degradation.[2]
Q3: How long should I treat my cells with this compound?
A3: The kinetics of this compound-mediated degradation can be quite rapid. One study demonstrated that for a specific target protein, degradation was observed within 10 minutes of treatment with 1 µM this compound, with near-complete degradation within one hour. A time-course experiment is crucial to determine the optimal treatment duration for your specific target and experimental setup.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon observed with bifunctional degraders and molecular glues where an excess concentration of the compound can lead to a decrease in degradation efficiency. This occurs because at very high concentrations, the degrader is more likely to form binary complexes (e.g., this compound-CRBN or this compound-Target Protein) rather than the productive ternary complex required for degradation. To avoid the hook effect, it is essential to perform a comprehensive dose-response curve to identify the optimal concentration that maximizes degradation before a decrease is observed.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO.[5][6] For in vitro experiments, stock solutions can be prepared in DMSO. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low degradation of the target protein | Suboptimal this compound concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50). |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal degradation time for your target protein. | |
| Low expression of Cereblon (CRBN) in the cell line. | Verify the expression level of CRBN in your cell line using Western Blot or qPCR. Consider using a cell line with known high CRBN expression. | |
| Inefficient ternary complex formation. | Confirm the interaction between your tagged protein and CRBN in the presence of this compound using co-immunoprecipitation (Co-IP). | |
| Issues with the degron tag. | Ensure the degron tag (e.g., SD40) is correctly fused to your protein of interest and is accessible for binding. Sequence verify your construct. | |
| "Hook effect" observed (degradation decreases at high concentrations) | This compound concentration is too high, leading to the formation of non-productive binary complexes. | Lower the concentration of this compound to the optimal range identified in your dose-response curve. |
| High cellular toxicity | This compound concentration is too high or off-target effects. | Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration of this compound in your cell line. Work at concentrations well below the toxic threshold. While this compound is designed to be selective, consider performing proteomics analysis to identify potential off-target effects if toxicity persists at effective concentrations.[3][4] |
| Inconsistent results | This compound degradation or instability in media. | Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Variability in cell density or passage number. | Maintain consistent cell seeding densities and use cells within a defined passage number range for all experiments. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Target Protein | Notes |
| DC50 | 4.5 nM | HEK293T | eGFP-SD40 | DC50 (half-maximal degradation concentration) is a measure of potency.[1][2] |
| DC50 | 14.3 nM | HEK293T | eGFP-SD36 | Different degron tags can affect the potency of this compound.[1][2] |
| Effective Concentration Range | 1 - 10 µM | HEK293T | eGFP | A broad concentration range can be effective, but optimization is key.[2] |
| Time to Near-Complete Degradation | ~ 1 hour | HEK293T | SD40-tagged protein | Degradation kinetics can be rapid. |
| Solubility in DMSO | ≥ 10 mg/mL | N/A | N/A | Use fresh, high-quality DMSO for preparing stock solutions.[5][7] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of Protein Degradation by Western Blot
This protocol details the steps to determine the optimal concentration and time for this compound-mediated degradation of a target protein.
Materials:
-
Cells expressing the degron-tagged protein of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment (Dose-Response): The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
This compound Treatment (Time-Course): Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and capture the image.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation
This protocol is to confirm the this compound-dependent interaction between the degron-tagged target protein and CRBN.
Materials:
-
Cells expressing the degron-tagged protein of interest
-
This compound
-
Co-IP lysis buffer
-
Antibody against CRBN or the degron tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the optimal concentration and for the optimal time. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and CRBN. A successful Co-IP will show the presence of the target protein in the sample immunoprecipitated with the CRBN antibody only in the presence of this compound.
Protocol 3: Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Signal Measurement: If using MTT, add the solubilization solution. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot cell viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Visualizations
Caption: this compound mediated protein degradation pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 4. This compound|PT179|DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
troubleshooting lack of protein degradation with PT-179
Welcome to the technical support center for PT-179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue to induce the degradation of specific proteins.[1][2][3] Unlike traditional proteolysis-targeting chimeras (PROTACs), this compound does not directly bind to a target protein. Instead, it specifically recruits the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to a protein of interest (POI) that has been engineered to contain a specific zinc finger (ZF) degron tag, such as SD40 or SD36.[1][3] This forms a ternary complex (POI-degron-PT-179-CRBN), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3] this compound is noted for its high specificity, with minimal off-target degradation effects.[1][2][4][5]
Q2: What are the key components required for this compound-mediated protein degradation?
A2: The successful degradation of a target protein using this system requires:
-
The this compound compound: To act as the molecular glue.
-
A protein of interest (POI) fused with a compatible degron tag: Such as SD40 or SD36.[1][3]
-
Functional cellular ubiquitin-proteasome system: Including the E3 ligase Cereblon (CRBN) and the proteasome.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to induce the degradation of degron-tagged proteins in HEK293T cells.[1][3][6]
Q4: What is the recommended concentration range and treatment time for this compound?
A4: For HEK293T cells, a concentration range of 1-10 µM for 24 hours has been shown to be effective for inducing the degradation of eGFP tagged with a degron.[1][3][6] However, optimal concentrations and treatment times should be determined empirically for each specific target protein and cell line.
Troubleshooting Guide: Lack of Protein Degradation
This guide addresses common issues that may lead to a lack of observable protein degradation when using the this compound system.
Problem 1: No or low degradation of the target protein.
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient formation of the ternary complex | Titrate the concentration of this compound. | Similar to PROTACs, molecular glues can exhibit a "hook effect," where concentrations that are too high can lead to the formation of binary complexes (e.g., this compound-CRBN) that do not lead to degradation.[7] A dose-response experiment is crucial. |
| Integrity and expression of the degron-tagged protein | Verify the expression and correct localization of your degron-tagged protein of interest via Western blot, fluorescence microscopy (if applicable), or other appropriate methods. | The degron tag must be correctly fused to the protein of interest and the fusion protein must be properly expressed and folded to be a suitable substrate for degradation. |
| Cellular levels of Cereblon (CRBN) | Confirm the expression of CRBN in your cell line of choice using Western blot or qPCR. | This compound is dependent on CRBN to mediate protein degradation. Low or absent levels of CRBN will impair the efficacy of this compound. |
| Compromised ubiquitin-proteasome system | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. | If this compound is working, inhibiting the proteasome should lead to an accumulation of the ubiquitinated form of the target protein and rescue it from degradation. This confirms the upstream steps of the pathway are functional. |
| Issues with this compound compound | Ensure proper storage and handling of this compound. Prepare fresh stock solutions in an appropriate solvent like DMSO.[2][3] | Improper storage can lead to compound degradation. This compound has limited solubility in aqueous solutions.[2] |
Problem 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step | Rationale |
| Cell health and passage number | Use cells at a consistent and low passage number. Ensure high cell viability before and during the experiment. | Changes in cell physiology with increasing passage number can affect protein expression levels and the efficiency of the ubiquitin-proteasome system. |
| Inconsistent experimental setup | Standardize cell seeding density, treatment duration, and lysis procedures. | Variability in these parameters can lead to inconsistent protein levels and degradation efficiencies. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| Effective Concentration | 1-10 µM | HEK293T | For eGFP degradation.[1][3][6] |
| Treatment Duration | 24 hours | HEK293T | For eGFP degradation.[1][3][6] |
| DC50 for eGFP-SD40 | 4.5 nM | Not specified | DC50 is the concentration for 50% degradation.[1][3] |
| DC50 for eGFP-SD36 | 14.3 nM | Not specified | [1][3] |
Experimental Protocols
Protocol: Western Blot for Protein Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Troubleshooting workflow for lack of protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 5. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
PT-179 Technical Support Center: Minimizing Off-Target Effects and Ensuring Experimental Success
Welcome to the technical support center for PT-179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental challenges. The focus of this guide is to ensure on-target specificity and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue.[1][2] It is designed to selectively bind to the E3 ubiquitin ligase Cereblon (CRBN).[3] Unlike its parent compound thalidomide, this compound is relatively inert on its own and does not induce the degradation of native cellular proteins.[1] Its primary function is to induce the degradation of a specific protein of interest (POI) only when that protein is fused with a specific degradation tag (degron), such as SD40.[2][4] The formation of a ternary complex between CRBN, this compound, and the SD40-tagged protein leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
Q2: What are the primary advantages of using the this compound system?
A2: The key advantage of the this compound system is its high specificity, which is conferred by its dependence on the SD40 degron tag. This minimizes off-target degradation of endogenous proteins, a common concern with other molecular glues.[1][4] The system allows for rapid and reversible control over protein levels, making it a powerful tool for target validation and studying protein function.[5]
Q3: What are the known off-target effects of this compound?
A3: By design, this compound has minimal off-target degradation effects on endogenous proteins.[1][2] Most potential "off-target" effects in experiments using this compound are not due to the compound's promiscuity but rather stem from the experimental system itself. These can include issues related to the expression of the degron-tagged protein, such as overexpression artifacts or disruption of the protein's natural function, or cellular stress responses due to the rapid degradation of a target protein.[6][7]
Q4: What concentration of this compound should I use in my experiments?
A4: The optimal concentration of this compound can vary depending on the cell type, the expression level of the tagged protein, and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the minimal concentration required for maximal degradation of your target protein. Studies have shown effective degradation of an eGFP-SD40 fusion protein in HEK293T cells with this compound concentrations in the range of 1-10 µM.[2]
Q5: How long should I treat my cells with this compound?
A5: The kinetics of degradation will depend on the target protein's turnover rate and the experimental conditions. A time-course experiment is recommended to determine the optimal treatment duration. Degradation of SD40-tagged proteins can be observed within minutes to hours of this compound addition.[1][4] For initial experiments, a 24-hour treatment is a common starting point.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or incomplete degradation of the target protein | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively induce ternary complex formation. 2. Inefficient degron tagging: The SD40 tag may be improperly folded, inaccessible, or the fusion protein may not express well. 3. Low Cereblon expression: The cell line used may have low endogenous levels of CRBN. 4. Proteasome inhibition: Other experimental conditions or compounds may be inhibiting the proteasome. | 1. Perform a dose-response curve with this compound (e.g., 0.1 µM to 20 µM) to find the optimal concentration. 2. Verify the expression and integrity of the full-length SD40-tagged protein via Western blot. Consider tagging the other terminus of your protein of interest.[8] 3. Confirm CRBN expression in your cell line by Western blot or qPCR. If low, consider using a different cell line. 4. As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound; this should rescue the degradation of the target protein.[9] |
| High background degradation (degradation in the absence of this compound) | 1. Inherent instability of the fusion protein: The SD40 tag or the fusion construct itself may be causing protein instability. 2. "Leaky" degradation: In some systems, there might be a low level of basal degradation.[7] | 1. Compare the stability of the tagged protein to the untagged endogenous protein. 2. Ensure your negative control (vehicle-treated) is robust. If low-level degradation persists, focus on the this compound-dependent degradation window. |
| Cell toxicity or unexpected phenotypes | 1. Toxicity of this compound at high concentrations: Although generally well-tolerated, very high concentrations may have off-target effects. 2. Cellular stress response: Rapid degradation of an essential protein can induce stress pathways or apoptosis.[6][10] 3. Functional consequence of target protein loss: The observed phenotype may be a direct result of degrading your protein of interest. | 1. Perform a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations on the parental cell line (without the tagged protein). 2. Monitor markers of cellular stress (e.g., CHOP expression) or apoptosis (e.g., cleaved caspase-3) by Western blot. 3. This is the intended outcome of a successful experiment. Validate that the phenotype is not seen in control experiments. |
| Variability in results between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can affect results. 2. Reagent instability: Improper storage or handling of this compound stock solutions. | 1. Standardize cell culture protocols and use cells within a consistent passage number range. 2. Aliquot this compound stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[3] |
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound system based on published literature.
| Parameter | Value | Context | Reference |
| DC50 for eGFP-SD40 | 4.5 nM | Degradation of N-terminally tagged eGFP in HEK293T cells. | [2] |
| DC50 for eGFP-SD36 | 14.3 nM | Degradation of N-terminally tagged eGFP in HEK293T cells. | [2] |
| Effective Concentration Range | 1 - 10 µM | Induction of eGFP degradation in HEK293T cells over 24 hours. | [2] |
Experimental Protocols
Protocol 1: Validating On-Target Degradation of an SD40-Tagged Protein
This protocol outlines the steps to confirm that this compound induces the degradation of your specific SD40-tagged protein of interest (POI-SD40).
1. Cell Culture and Treatment:
- Plate cells expressing your POI-SD40 at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store in aliquots at -80°C.
- On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture media to the desired final concentrations for your dose-response experiment (e.g., 0 µM, 0.1 µM, 1 µM, 5 µM, 10 µM).
- Treat the cells with the this compound dilutions for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Quantify the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blot Analysis:
- Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
- Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody specific to your POI.
- Also, probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
- Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
- Quantify the band intensities to determine the extent of degradation at different this compound concentrations.
Protocol 2: Control Experiments to Minimize Off-Target Concerns
These control experiments are crucial for validating the specificity of the this compound-induced degradation.
1. Parental Cell Line Control:
- Purpose: To demonstrate that this compound does not affect the endogenous, untagged POI.
- Method: Treat the parental cell line (not expressing POI-SD40) with the same concentrations of this compound used in your main experiment.
- Analysis: Perform a Western blot for the endogenous POI.
- Expected Outcome: No change in the levels of the endogenous POI.
2. Proteasome Inhibitor Rescue:
- Purpose: To confirm that the degradation is mediated by the proteasome.[9]
- Method: Pre-treat cells expressing POI-SD40 with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
- Analysis: Perform a Western blot for the POI.
- Expected Outcome: The degradation of POI-SD40 by this compound should be blocked or significantly reduced in the presence of the proteasome inhibitor.
3. Global Proteomics Analysis (Optional but Recommended):
- Purpose: To provide a comprehensive view of protein level changes and confirm the high specificity of the this compound/SD40 system.[12]
- Method: Treat cells expressing POI-SD40 with this compound or vehicle. Perform quantitative mass spectrometry-based proteomics on the cell lysates.
- Analysis: Compare the proteomes of the treated and untreated cells.
- Expected Outcome: The most significantly downregulated protein should be your POI-SD40, with minimal changes to other proteins.[1]
Visualizations
Caption: A flowchart of the experimental workflow for validating this compound activity.
Caption: The signaling pathway of this compound induced protein degradation.
Caption: A decision tree for troubleshooting lack of target protein degradation.
References
- 1. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Protein Degradation and the Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Protein Tagging Problem: A New Study from the NMGN Degron Tagging Cluster – Institute of Genetics and Cancer [blogs.ed.ac.uk]
- 8. journals.biologists.com [journals.biologists.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Quantitative Proteomics Unveils the Synergistic Effects of Combination Drugs on Cytoskeleton Composition and Autophagy-Mediated Cell Death in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
PT-179 Technical Support Center: Stability and Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the stability and solubility of PT-179 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.[2]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into cell culture media. Why does this happen?
A3: This is a common issue with hydrophobic compounds like this compound, which is a derivative of thalidomide (B1683933).[1][3] When the DMSO stock is diluted into the aqueous environment of the cell culture media, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to "crash out" or precipitate.[2]
Q4: Is this compound stable in cell culture media over long incubation periods?
A4: While specific stability data for this compound in cell culture media is not extensively published, the core structure of thalidomide is known to be unstable in aqueous solutions at physiological pH (around 7.4), undergoing spontaneous hydrolysis.[5] The half-life of thalidomide under these conditions can be between 5 to 12 hours.[5] Therefore, it is crucial to consider the potential for degradation of this compound during long-term experiments. For critical applications, it is recommended to experimentally determine the stability of this compound in your specific cell culture medium and conditions.
Experimental Protocols
Protocol for Preparing this compound Working Solutions in Cell Culture Media
This protocol is designed to minimize precipitation when preparing working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[6]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation, it is advisable to first create an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
While gently swirling or vortexing the pre-warmed medium, add the this compound DMSO stock (either the high-concentration or intermediate dilution) dropwise to the medium to achieve the desired final concentration.[2][7]
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. [2]
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, crystals). If precipitation is observed, refer to the troubleshooting guide below.
-
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound working solution in your chosen cell culture medium
-
Incubator (37°C, 5% CO₂)
-
Sterile, sealed containers (e.g., conical tubes)
-
LC-MS system for analysis
Procedure:
-
Prepare the Spiked Medium:
-
Prepare a fresh working solution of this compound in your cell culture medium at the desired final concentration.
-
Ensure the final DMSO concentration is consistent with what you will use in your experiments.
-
-
Time Point Zero (T=0):
-
Immediately after preparation, take an aliquot of the spiked medium. This will serve as your T=0 sample.
-
Process this sample immediately for LC-MS analysis as described below.
-
-
Incubation:
-
Place the remaining spiked medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator to mimic your experimental conditions.
-
-
Subsequent Time Points:
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the incubated medium.
-
-
Sample Processing and Analysis:
-
For each time point, process the sample to extract this compound. This may involve protein precipitation with a solvent like acetonitrile.
-
Analyze the samples by LC-MS to quantify the amount of intact this compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a stability profile of this compound under your specific experimental conditions.
-
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution into media | Final concentration exceeds the aqueous solubility of this compound. | Lower the final working concentration of this compound. |
| Rapid change in solvent environment. | Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing the medium to ensure gradual and even mixing.[2][7] | |
| High concentration of DMSO stock. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. | |
| Precipitation observed after a period of incubation | Decreased stability of this compound in the aqueous media over time. | For long-term experiments, consider replacing the media with a freshly prepared this compound working solution at regular intervals. |
| Interaction with media components (e.g., serum proteins). | Test the solubility and stability of this compound in serum-free versus complete medium. If feasible for your cell line, consider reducing the serum concentration. | |
| Evaporation of media leading to increased compound concentration. | Ensure proper humidification of the incubator. Use sealed culture flasks or plates. | |
| Inconsistent experimental results | Partial precipitation of this compound, leading to a lower effective concentration. | Visually inspect for any precipitation before adding the media to the cells. Consider filtering the final working solution through a 0.22 µm syringe filter, although this may also remove some of the compound if it has precipitated. |
| Degradation of this compound during the experiment. | Based on stability assessment, adjust the timing of your experiments or replenish the this compound-containing media as needed. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble (e.g., ≥ 10 mg/mL, 69 mg/mL, 125 mg/mL) | [1][8] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO:PBS (pH 7.2) 1:8 solution | Approx. 0.11 mg/mL (for Thalidomide) | [9] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [8] |
| Stock Solution in DMSO | -20°C | 1 month | [3] |
| -80°C | 6 months | [3] | |
| Aqueous Solution | Not Recommended for > 1 day (for Thalidomide) | [9] |
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation in cell culture media.
Caption: Mechanism of action of this compound in inducing target protein degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: PT-179 and Degron Tagging
Welcome to the technical support center for PT-179 and degron tagging technologies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue.[1][2][3][4] It selectively binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] Unlike its parent compound, thalidomide, this compound is otherwise inert and does not induce the degradation of native cellular proteins on its own.[3][5][6][7][8] Its primary application is in targeted protein degradation when used in conjunction with a protein of interest (POI) that has been tagged with a specific zinc finger (ZF) degron, such as SD40 or SD36.[1][2][3] this compound facilitates the formation of a ternary complex between CRBN, the degron-tagged POI, and itself, leading to the ubiquitination and subsequent proteasomal degradation of the tagged protein.[1][2][3]
Q2: What are the advantages of using the this compound system over other degron systems?
The this compound system offers several advantages, primarily its high specificity and low potential for off-target effects. Since this compound itself is inert, it only induces degradation of the specifically tagged protein.[3][5][6][7][8] The degron tags, SD40 and SD36, are small, which can minimize interference with the natural function of the protein of interest.[5][6][7][8]
Q3: What is the difference between the SD40 and SD36 degrons?
Both SD40 and SD36 are zinc finger-based degrons that are recognized by the this compound/CRBN complex. The primary difference lies in their degradation efficiency when fused to a target protein. For example, when fused to eGFP, the DC50 (concentration for 50% degradation) was 4.5 nM for the SD40 tag and 14.3 nM for the SD36 tag, indicating that SD40 is more potent in this context.[1][2][3]
Q4: Can I use this compound in mouse models?
A significant limitation of thalidomide-based molecular glues is that they are typically inactive in rodents due to a single amino acid difference in the CRBN protein.[9] However, recent work has focused on evolving zinc finger degrons that can engage mouse CRBN, opening the door for the use of this compound and similar molecules in murine studies.[8][10]
Troubleshooting Guides
Issue 1: No or Inefficient Degradation of the Tagged Protein
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Optimize the concentration of this compound. A typical starting range is 1-10 µM, but the optimal concentration can be cell-line and target-dependent.[3] Perform a dose-response experiment to determine the optimal concentration for your system. |
| Insufficient Treatment Time | The kinetics of degradation can vary between different target proteins. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[2] |
| Poor Ternary Complex Formation | The positioning of the degron tag (N-terminus vs. C-terminus) can affect the formation of a stable ternary complex.[9] If possible, test both N- and C-terminal fusions of the degron tag to your protein of interest. |
| Issues with the Degron Tag | Ensure the degron tag is correctly fused in-frame with your protein of interest and that the fusion protein is expressed. Confirm expression using an antibody against the protein of interest or the tag itself. The tag may be sterically hindered; consider adding a linker sequence between the tag and your protein. |
| Cell Line Specific Effects | The expression levels of CRBN and other components of the ubiquitin-proteasome system can vary between cell lines. Confirm CRBN expression in your cell line of choice. |
| This compound Degradation | Ensure proper storage of this compound. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles. |
Issue 2: High Background (Leaky) Degradation
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inherent Instability of the Fusion Protein | The addition of any tag can sometimes destabilize a protein. Compare the expression level of the degron-tagged protein to the untagged endogenous protein in the absence of this compound. |
| Basal Activity of the Degron System | While the this compound system is designed to have low basal activity, some minimal degradation may occur. This is a more common issue with other degron systems like the auxin-inducible degron (AID) system.[9][11][12][13] |
Issue 3: Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Non-Specific Effects of this compound | Although designed to be inert, at very high concentrations, this compound could potentially have off-target effects. Use the lowest effective concentration determined from your dose-response experiments. Include a control with a structurally similar but inactive molecule if available. |
| Toxicity | High concentrations of this compound or prolonged treatment times may lead to cellular toxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the toxicity of your treatment conditions. |
Issue 4: Development of Resistance
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Mutations in CRBN | Mutations in the E3 ligase, such as CRBN, can prevent the binding of the molecular glue or the formation of the ternary complex.[1][14][15] This is a known resistance mechanism for other molecular glues.[1][14][15] Sequence the CRBN gene in resistant clones to identify potential mutations. |
| Mutations in the Degron Tag or Target Protein | Mutations in the degron tag or the region of the target protein that interacts with the ternary complex can also confer resistance.[2] Sequence the tagged gene in resistant clones. |
| Downregulation of CRBN | Decreased expression of the E3 ligase can lead to reduced degradation efficiency.[16] Assess CRBN protein levels by Western blot in resistant cells. |
| Alterations in the Ubiquitin-Proteasome System | Changes in the expression or function of other components of the ubiquitin-proteasome machinery could also contribute to resistance.[14] |
Quantitative Data Summary
| Degron System | Ligand | E3 Ligase | Target Example | DC50 | Dmax | Degradation Kinetics | Reference(s) |
| This compound/SD40 | This compound | CRBN | eGFP-SD40 | 4.5 nM | Not Reported | Nearly complete in 1 hour for PRKRA-SD40 | [1][2][3][10] |
| This compound/SD36 | This compound | CRBN | eGFP-SD36 | 14.3 nM | Not Reported | Not Reported | [1][2][3] |
| Auxin-Inducible Degron (AID) 2.0 | 5-Ph-IAA | TIR1(F74G) | Various | Target Dependent | >90% | Rapid, within hours | [11][12][17] |
| dTAG | dTAG-13 | CRBN | FKBP12(F36V)-tagged proteins | Target Dependent | Often >90% | Rapid, within hours |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol outlines the steps to assess the degradation of a degron-tagged protein of interest (POI) following treatment with this compound.
Materials:
-
Cells expressing the degron-tagged POI
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI or the degron tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO for the desired length of time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. A starting dilution of 1:1000 is recommended, but should be optimized.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. A starting dilution of 1:5000 is recommended.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for verifying the this compound-dependent interaction between the degron-tagged POI and CRBN.
Materials:
-
Cells expressing the degron-tagged POI
-
This compound
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-tag)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment:
-
Treat cells with MG132 (e.g., 10 µM) for 2 hours prior to and during this compound treatment to prevent degradation of the complex.
-
Treat cells with this compound or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in non-denaturing Co-IP lysis buffer.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with control IgG and Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the immune complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using antibodies against the POI and CRBN.
-
Visualizations
Caption: Mechanism of this compound induced protein degradation.
Caption: Troubleshooting workflow for inefficient degradation.
References
- 1. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PXD044940 - Continuous evolution of compact protein degradation tags regulated by selective cereblon molecular glues - OmicsDI [omicsdi.org]
- 8. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis and directed protein evolution yield an improved degron technology with minimal basal degradation, rapid inducible depletion, and faster recovery of target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic comparison and base-editing-mediated directed protein evolution and functional screening yield superior auxin-inducible degron technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
PT-179 Technical Support Center: Enhancing Degradation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PT-179 for targeted protein degradation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to optimize your experiments and achieve efficient and specific degradation of your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce protein degradation?
This compound is a novel molecular glue, an orthogonal derivative of thalidomide (B1683933), that facilitates targeted protein degradation.[1][2] It functions by inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and a target protein that has been engineered to contain a specific degron tag, such as SD40 or SD36.[1] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. A key feature of this compound is its orthogonality; it binds to CRBN without inducing the degradation of off-target proteins typically associated with thalidomide and its derivatives.[1][2]
Q2: What are the specific degron tags required for this compound-mediated degradation?
This compound requires the fusion of a specific zinc finger (ZF) degron tag to the protein of interest. The most commonly used and effective degron tags are SD40 and SD36.[1] These tags are compact, making them suitable for genetic engineering approaches like CRISPR/Cas9-mediated knock-in.
Q3: What is the expected efficiency of this compound-induced degradation?
The degradation efficiency of this compound is target- and cell-type-dependent but has been shown to be highly potent. For instance, the half-maximal degradation concentration (DC50) for eGFP fused to an SD40 tag in HEK293T cells is approximately 4.5 nM, and for an SD36 tag, it is 14.3 nM.[1]
Q4: How quickly does this compound induce degradation?
This compound can induce rapid degradation of the target protein. In time-course experiments with a tagged version of the protein PRKRA, degradation was observed within 10 minutes of this compound application, with near-complete degradation within one hour.[3]
Q5: Is this compound known to have off-target effects?
This compound is designed to be an orthogonal molecular glue with minimal off-target effects.[1][2] Global proteomic studies have shown that at effective concentrations, this compound selectively degrades the SD40-tagged protein without significantly affecting the levels of other cellular proteins.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or Low Degradation of Target Protein | Low expression of the degron-tagged fusion protein. | - Verify protein expression by Western blot using an antibody against the protein of interest or the tag. - Optimize transfection/transduction efficiency. - Consider codon optimization of your fusion construct. |
| Suboptimal this compound concentration. | - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal DC50 for your specific target and cell line. | |
| Insufficient incubation time. | - Perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the optimal degradation kinetics. | |
| Low CRBN expression in the chosen cell line. | - Check the expression level of CRBN in your cell line using Western blot or by consulting databases like the Human Protein Atlas.[4][5] - If CRBN levels are low, consider using a different cell line with higher CRBN expression or overexpressing CRBN. | |
| Issues with this compound stock solution. | - Ensure this compound is fully dissolved in DMSO. Gentle warming may be necessary.[6] - Prepare fresh dilutions from a concentrated stock for each experiment. - Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Inefficient ternary complex formation. | - The "hook effect" can occur at very high concentrations of this compound, where binary complexes (this compound/CRBN or this compound/tagged protein) are favored over the productive ternary complex. Ensure your dose-response curve includes lower concentrations. | |
| Partial Degradation of Target Protein | Equilibrium between protein synthesis and degradation. | - If the target protein has a high synthesis rate, consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D or cycloheximide) as a control to assess the degradation rate independently of new protein synthesis. Use with caution as this can have other cellular effects. |
| Cell density and culture conditions. | - Ensure consistent cell seeding density and healthy cell culture conditions, as these can impact protein expression and degradation machinery. | |
| Inconsistent Results | Variability in experimental setup. | - Maintain consistency in cell passage number, confluency at the time of treatment, and incubation times. - Ensure accurate and consistent pipetting of this compound. |
| Cell Toxicity | High concentration of this compound or DMSO. | - Determine the minimal effective concentration of this compound. - Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%). |
| On-target toxicity. | - Degradation of an essential protein will lead to cell death. This can be an expected outcome and can be assessed with a cell viability assay in parallel. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-induced degradation.
Table 1: Half-Maximal Degradation Concentration (DC50) of this compound for eGFP Degradation in HEK293T Cells
| Degron Tag | DC50 (nM) |
| SD40 | 4.5 |
| SD36 | 14.3 |
| Data from MedChemExpress product information.[1] |
Table 2: Time-Course of SD40-PRKRA Degradation in HEK293T Cells Treated with 1 µM this compound
| Incubation Time | Degradation Status |
| 10 minutes | Degradation initiated |
| 1 hour | Near-complete degradation |
| Data from Mercer JAM, et al. Science. 2024.[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a degron-tagged protein of interest upon treatment with this compound.
Materials:
-
Cells expressing the degron-tagged protein of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time (e.g., 24 hours for a dose-response experiment, or various time points for a time-course experiment).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to your lysates and boil at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and image the blot.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band for each sample.
-
Essential Controls for Your Western Blot Experiment:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration to control for solvent effects.
-
Positive Control: A cell line known to express the degron-tagged protein.
-
Negative Control: A parental cell line that does not express the degron-tagged protein.
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should rescue the degradation of the target protein and confirm that the degradation is proteasome-dependent.
-
CRBN Ligand Competition Control: Co-treat cells with an excess of a CRBN-binding molecule that does not induce degradation of your tagged protein (e.g., thalidomide, if appropriate for your system and if it doesn't cause off-target degradation of your protein of interest) to demonstrate that this compound-induced degradation is CRBN-dependent.
Visualizations
Signaling Pathway of this compound-Induced Protein Degradation
Caption: this compound-mediated protein degradation pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for this compound degradation analysis.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 3. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
addressing cellular toxicity of PT-179 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cellular toxicity observed at high concentrations of PT-179.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue to the E3 ubiquitin ligase cereblon (CRBN)[1][2]. It is designed to specifically bind to CRBN, forming a ternary complex with a target protein that has been fused with a zinc finger (ZF) degron tag, such as SD40[1][3]. This complex formation leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein[1][4]. A key feature of this compound is its reported lack of off-target degradation effects, offering a precise method for targeted protein knockdown[1][2][3][4].
Q2: Why am I observing cellular toxicity at high concentrations of this compound if it is known to be specific?
A2: While this compound is designed for high specificity, cellular toxicity at high concentrations can still occur due to several factors:
-
Off-Target Effects: Although designed to be specific, at high concentrations, small molecule inhibitors can sometimes exhibit off-target binding to other cellular proteins, leading to unintended and potentially toxic consequences[5][6][7].
-
On-Target Toxicity: The intended target, CRBN, is involved in various cellular processes. High concentrations of this compound could hyper-saturate CRBN, potentially disrupting its normal functions and leading to cellular stress or death.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your specific cell line (usually <0.5%).
-
Compound Purity: Impurities in the this compound batch could contribute to the observed toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors due to differences in their genetic makeup and protein expression profiles.
Q3: What are the typical concentration ranges for using this compound?
A3: The effective concentration of this compound for inducing degradation of tagged proteins is typically in the low micromolar to nanomolar range. For example, this compound has been shown to induce eGFP degradation in HEK293T cells at concentrations between 1-10 µM[1][3]. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and target protein.
Troubleshooting Guide: High Cellular Toxicity with this compound
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cellular toxicity when using this compound at high concentrations.
Issue: Significant cell death or morphological changes are observed after treatment with high concentrations of this compound.
| Potential Cause | Troubleshooting Step | Experimental Validation |
| 1. This compound Concentration is Too High | Perform a dose-response curve to determine the optimal concentration. Test a wide range of concentrations, starting from the low nanomolar range up to the high micromolar range where toxicity is observed. | Use a cell viability assay (e.g., MTT or MTS) to determine the EC50 (half-maximal effective concentration) for the desired degradation effect and the CC50 (half-maximal cytotoxic concentration). The optimal concentration will provide efficient degradation with minimal cytotoxicity. |
| 2. Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) to assess the effect of the solvent alone. | Compare the viability of cells treated with the vehicle control to untreated cells using a cell viability assay. |
| 3. Prolonged Exposure | Reduce the incubation time. Determine the minimum time required to achieve the desired level of protein degradation. | Perform a time-course experiment, treating cells with this compound for various durations (e.g., 4, 8, 12, 24, 48 hours) and assess both protein degradation (via Western blot or other methods) and cell viability. |
| 4. Off-Target Effects | Although this compound is designed to be specific, at high concentrations off-target effects can occur. Consider using a different, structurally unrelated CRBN modulator as a control to see if the same toxicity is observed. | Perform a rescue experiment by overexpressing the intended target (if possible) to see if it mitigates the toxicity. Proteomic profiling could also be used to identify unintended protein degradation. |
| 5. On-Target Toxicity | The observed toxicity might be a direct result of CRBN modulation in your specific cell line. | Use a CRBN knockout or knockdown cell line as a control. If the toxicity is on-target, these cells should be resistant to the effects of this compound. |
| 6. Compound Integrity | Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare a fresh stock solution from a new vial if possible. | Verify the purity of your this compound compound through analytical methods like HPLC-MS. |
Data Presentation
Table 1: Illustrative Quantitative Data for this compound Toxicity Assessment
The following data is hypothetical and intended for guidance in experimental design.
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) | Caspase-3/7 Activity (Fold Change) |
| HEK293T | 0 (Vehicle) | 24 | 100 ± 5 | 5 ± 2 | 1.0 ± 0.2 |
| 1 | 24 | 98 ± 4 | 6 ± 3 | 1.1 ± 0.3 | |
| 10 | 24 | 95 ± 6 | 8 ± 2 | 1.5 ± 0.4 | |
| 50 | 24 | 60 ± 8 | 45 ± 7 | 4.2 ± 0.6 | |
| 100 | 24 | 35 ± 7 | 70 ± 9 | 8.5 ± 1.1 | |
| Jurkat | 0 (Vehicle) | 24 | 100 ± 6 | 4 ± 1 | 1.0 ± 0.1 |
| 1 | 24 | 97 ± 5 | 5 ± 2 | 1.2 ± 0.2 | |
| 10 | 24 | 80 ± 7 | 25 ± 5 | 3.1 ± 0.5 | |
| 50 | 24 | 45 ± 9 | 60 ± 8 | 7.8 ± 0.9 | |
| 100 | 24 | 20 ± 5 | 85 ± 10 | 12.3 ± 1.5 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and controls (vehicle and untreated).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound and controls. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm)[10][11][12].
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound and controls.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive[13].
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)
-
96-well plate (white-walled for luminescence)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound and controls.
-
After incubation, add the caspase-3/7 reagent directly to the wells.
-
Incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
-
Measure luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity[14][15][16].
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|PT179|DC Chemicals [dcchemicals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. moleculardevices.com [moleculardevices.com]
PT-179 Technical Support Center: Optimizing Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for PT-179 treatment. This compound is an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue, selectively binding to the E3 ubiquitin ligase cereblon (CRBN).[1][2] This binding event facilitates the formation of a ternary complex with a target protein that has been fused with a specific degradation tag (degron), such as SD40, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The optimal incubation time for this compound is critical for achieving desired experimental outcomes and can vary significantly based on the specific research question, cell type, and the target protein's intrinsic properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a molecular glue that selectively binds to the E3 ubiquitin ligase cereblon (CRBN).[1][2] This binding induces a conformational change in CRBN, creating a novel surface that can recognize and bind to a specific degron tag (e.g., SD40) fused to a protein of interest. This results in the formation of a stable ternary complex (this compound-CRBN-Target Protein), which triggers the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][1]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: Based on available data, a concentration range of 1-10 µM has been shown to be effective for inducing degradation of a target protein (eGFP) in HEK293T cells after a 24-hour incubation.[1] However, the optimal concentration is highly dependent on the cell line and the specific target protein. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time for this compound can range from a few minutes to over 48 hours, depending on the experimental goal. For observing direct protein degradation, shorter incubation times may be sufficient, with some reports indicating that degradation can be detected in "mere minutes".[4] For assessing downstream cellular phenotypes (e.g., changes in cell viability or signaling pathways), longer incubation times are typically required. A time-course experiment is the most effective way to determine the optimal incubation period for your specific endpoint.
Q4: How can I determine the optimal incubation time for my experiment?
A4: The optimal incubation time should be determined empirically through a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and measuring your endpoint of interest at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The ideal incubation time will be the point at which you observe the desired effect with minimal off-target effects or cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound incubation time.
| Problem | Potential Cause | Recommended Solution |
| No or incomplete protein degradation | Suboptimal Incubation Time: The incubation period may be too short for detectable degradation to occur, or too long, allowing for the synthesis of new protein to mask the degradation effect. | Perform a time-course experiment with a broad range of time points (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal window for degradation.[5] |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to efficiently form the ternary complex, or too high, leading to the "hook effect" where binary complexes (this compound-CRBN or this compound-target) predominate over the productive ternary complex.[6] | Conduct a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for degradation.[6] | |
| Inefficient Ternary Complex Formation: The specific degron tag used may not be optimal for this compound-mediated degradation in your system. | Confirm that you are using a validated degron tag for this compound, such as SD40 or SD36.[1] | |
| Proteasome Inhibition: The proteasome may be inhibited by other components in the cell culture media, or the cells may have intrinsic resistance. | Include a positive control for proteasome activity, such as treating cells with a known proteasome inhibitor like MG132, to ensure the degradation machinery is functional.[6] | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogeneous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge Effects: Wells on the perimeter of the culture plate may experience different environmental conditions, affecting cell growth and drug response. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| High cytotoxicity observed | On-Target Toxicity: Degradation of the target protein may be inducing a cytotoxic effect. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to assess the cytotoxic effects of target protein loss.[6] |
| Off-Target Effects: At high concentrations or with prolonged incubation, this compound may have off-target effects. | Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired level of protein degradation. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Include a vehicle control (cells treated with the same concentration of solvent without this compound) to assess the effect of the solvent on cell viability. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Protein Degradation
This protocol outlines a general procedure for determining the optimal incubation time for this compound-mediated degradation of a target protein using Western blotting.
Materials:
-
Cell line expressing the degron-tagged protein of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentration.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the relative protein levels against the incubation time to determine the optimal duration for degradation.
Visualizations
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Troubleshooting workflow for optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
PT-179 Degradation Kinetics: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and measuring the degradation kinetics of PT-179, a novel molecular glue. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an orthogonal thalidomide (B1683933) derivative that functions as a molecular glue, selectively targeting the E3 ubiquitin ligase cereblon (CRBN). It facilitates the degradation of specific target proteins when they are tagged with a zinc finger (ZF) degron, such as SD40.[1][2] The chemical stability of this compound is crucial for ensuring the reproducibility and accuracy of experimental results, as degradation can lead to a loss of activity and the formation of impurities that may have off-target effects.
Q2: What are the primary pathways through which a small molecule like this compound might degrade?
Small molecules like this compound, which contains ester and amide functionalities, are primarily susceptible to degradation through:
-
Hydrolysis: Cleavage of chemical bonds by water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation caused by reaction with oxygen, which can be initiated by exposure to light or the presence of certain metal ions.
-
Photodegradation: Degradation upon exposure to light.
Understanding these pathways is essential for designing appropriate stability studies and developing stable formulations.
Q3: How should I store this compound to minimize degradation?
For long-term storage, this compound should be stored as a solid powder at -20°C.[2] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) and should be stored at -80°C for up to one year, or at -20°C for up to one month.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[3] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution in a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µM. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound (100 µM in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This method is designed to separate the intact this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Data Analysis: The percentage of this compound remaining at each time point is calculated by comparing the peak area of the intact drug to its initial peak area. Degradation kinetics can be determined by plotting the percentage of remaining this compound against time.
Data Presentation
Table 1: Example of this compound Degradation under Forced Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Relative Peak Area %) |
| Control | 24 | 99.5 | Not Detected |
| 0.1 N HCl, 60°C | 24 | 85.2 | DP1 (8.1%), DP2 (4.5%) |
| 0.1 N NaOH, 60°C | 24 | 72.8 | DP3 (15.3%), DP4 (9.2%) |
| 3% H₂O₂, RT | 24 | 91.5 | DP5 (5.8%) |
| 60°C | 24 | 98.1 | Not Detected |
| Photostability | 24 | 94.3 | DP6 (3.2%) |
DP = Degradation Product; RT = Room Temperature
Troubleshooting Guides
Issue 1: Variability in Experimental Results
-
Possible Cause: Inconsistent preparation of stock solutions or stress condition reagents.
-
Solution: Ensure accurate weighing of this compound and precise measurement of solvent volumes. Prepare fresh reagents for each experiment.
-
Possible Cause: Fluctuation in incubation temperature.
-
Solution: Use a calibrated incubator or water bath with stable temperature control.
-
Possible Cause: Degradation of stock solution due to improper storage.
-
Solution: Aliquot stock solutions to avoid multiple freeze-thaw cycles and store at the recommended temperature.
Issue 2: Poor Chromatographic Separation in HPLC Analysis
-
Possible Cause: Inappropriate mobile phase composition or gradient.
-
Solution: Optimize the mobile phase pH and the gradient profile to improve the resolution between this compound and its degradation products.
-
Possible Cause: Column degradation.
-
Solution: Use a guard column to protect the analytical column. If performance degrades, wash or replace the column.
-
Possible Cause: Sample solvent is incompatible with the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO is used, ensure the injection volume is small to minimize peak distortion.
Issue 3: Appearance of Ghost Peaks in HPLC Chromatogram
-
Possible Cause: Contamination in the mobile phase, injection system, or sample.
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Implement a rigorous cleaning protocol for the injector and autosampler.[4]
Visualizations
References
overcoming resistance to PT-179-mediated degradation
Introduction: PT-179 is a novel heterobifunctional small molecule, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to induce the selective degradation of the Target Protein X (TPX). This compound operates by forming a ternary complex between TPX and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination of TPX and its subsequent degradation by the proteasome.[1][2][3][4][5] This guide provides troubleshooting for researchers encountering resistance to this compound-mediated degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PROTAC that hijacks the cell's ubiquitin-proteasome system.[6][7] It consists of a ligand that binds to Target Protein X (TPX) and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a chemical linker.[1][2][3][4][5] This proximity facilitates the formation of a TPX-PT-179-VHL ternary complex, leading to the polyubiquitination of TPX, which marks it for degradation by the 26S proteasome.[1][5][8] The PROTAC molecule itself is then recycled to induce further degradation.[1][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light. For creating stock solutions, use anhydrous DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your desired cell culture medium immediately before use.
Q3: What are the critical controls for a this compound degradation experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of the target protein.[9]
-
Proteasome Inhibitor Control (e.g., MG132): Pre-treatment with a proteasome inhibitor should "rescue" or prevent the degradation of the target protein, confirming the involvement of the proteasome.[9]
-
E3 Ligase Competition Control: Pre-treatment with a high concentration of a VHL ligand should block this compound's ability to bind to VHL, thereby preventing target degradation.[9]
-
Negative Control PROTAC: An inactive version of this compound (e.g., with a mutated target-binding or E3 ligase-binding motif) should not induce degradation, demonstrating the necessity of both interactions.[9]
Troubleshooting Guide
Problem 1: No or minimal degradation of Target Protein X (TPX) is observed.
This is a common initial challenge. The following Q&A will guide you through potential causes and solutions.
Q: How can I confirm my experimental setup is correct? A:
-
Cell Line Verification: Ensure your cell line expresses both TPX and the VHL E3 ligase at sufficient levels. This can be checked via Western blot or qPCR.
-
Time-Course and Dose-Response: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) and a dose-response experiment with a broad range of this compound concentrations to identify the optimal degradation window and the DC50 (half-maximal degradation concentration).[10]
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (this compound-TPX or this compound-VHL) instead of the necessary ternary complex, which reduces degradation efficiency.[9] Ensure your dose-response curve includes lower concentrations to rule this out.
Q: Could there be an issue with my reagents or protocol? A:
-
This compound Integrity: Confirm the integrity and concentration of your this compound stock. If possible, verify its activity in a positive control cell line known to be sensitive.
-
Lysis Buffer and Protocol: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[11][12] The lysis protocol should be optimized for the extraction of TPX.[9]
-
Western Blotting: Verify that your primary antibody is specific and sensitive for TPX. Ensure efficient protein transfer from the gel to the membrane.[9]
Problem 2: Cells have developed resistance to this compound after initial sensitivity.
Acquired resistance can occur after prolonged exposure to a PROTAC. The following Q&A addresses how to investigate and potentially overcome this.
Q: How can I confirm that my cells have developed resistance? A:
-
Compare with Parental Cells: Perform a dose-response experiment comparing the resistant cell line to the original, sensitive parental cell line. A rightward shift in the DC50 and a lower Dmax (maximum degradation) in the resistant line are indicative of resistance.
-
Phenotypic Assays: Correlate the loss of TPX degradation with a loss of the expected downstream phenotype (e.g., decreased apoptosis or increased cell viability). A cell viability assay is a common method for this.[13][14][15][16][17]
Q: What are the potential mechanisms of resistance, and how can I investigate them? A: Resistance to PROTACs can arise from genomic alterations in the core components of the E3 ligase complex or the target protein.[18][19]
-
Target-Related Resistance:
-
Mechanism: Mutations in the TPX gene that prevent this compound binding, or downregulation of TPX expression.
-
Investigation:
-
Gene Sequencing: Sequence the TPX gene in resistant cells to identify potential mutations in the this compound binding site.
-
Western Blot: Compare TPX protein levels between sensitive and resistant cells (in the absence of this compound) to check for downregulation.
-
-
-
E3 Ligase-Related Resistance:
-
Mechanism: Mutations or downregulation of VHL or other essential components of the CRL2^VHL complex. This is a common cause of acquired resistance to VHL-based PROTACs.[18][20]
-
Investigation:
-
Gene Sequencing: Sequence the VHL gene and other key components of the E3 ligase complex.
-
Western Blot/qPCR: Quantify the expression levels of VHL in sensitive versus resistant cells.
-
-
-
Overcoming E3 Ligase-Based Resistance:
-
If resistance is due to alterations in VHL, switching to a different PROTAC that utilizes an alternative E3 ligase (e.g., Cereblon [CRBN]) may restore degradation of TPX.[20]
-
Data Presentation
Table 1: Degradation Efficacy of this compound in Sensitive vs. Resistant Cells
| Cell Line | This compound DC50 (nM) | Dmax (%) |
| Parental (Sensitive) | 15 | >95 |
| This compound-Resistant | 850 | 40 |
Table 2: Phenotypic Response to this compound
| Cell Line | Treatment | IC50 (nM) |
| Parental (Sensitive) | This compound | 25 |
| This compound-Resistant | This compound | >10,000 |
Table 3: Summary of Sequencing Results in Resistant Cell Line
| Gene | Mutation | Consequence |
| TPX | No mutations detected | - |
| VHL | C-terminal deletion | Loss of function |
Mandatory Visualizations
Caption: Mechanism of action for this compound-mediated protein degradation.
Caption: Troubleshooting workflow for overcoming this compound resistance.
Caption: Potential mechanisms of acquired resistance to this compound.
Experimental Protocols
Protocol 1: Western Blot for TPX Degradation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired amount of time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][12] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[8] Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8][21]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per well onto an SDS-PAGE gel.[8] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against TPX overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm that this compound induces the formation of the TPX-VHL complex.[22][23][24][25]
-
Cell Treatment: Treat cells with this compound, a negative control, and vehicle for the optimal time determined to induce complex formation (typically shorter, e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clearing Lysates: Pre-clear the lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[26]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-VHL antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.[23]
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[23]
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with cold IP lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in 2x Laemmli sample buffer for 10 minutes.[23]
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of TPX. A band for TPX in the sample treated with this compound and immunoprecipitated with the VHL antibody (but not in the control lanes) confirms the formation of the ternary complex.
Protocol 3: Cell Viability Assay (MTT/MTS or Luminescence-based)
This protocol measures the cytotoxic or cytostatic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) and incubate for a period relevant to the desired phenotypic outcome (e.g., 72 hours).
-
Assay Procedure:
-
For MTT/MTS Assays: Add the tetrazolium salt reagent (MTT, MTS, or WST) to each well and incubate for 1-4 hours at 37°C.[14][16] For MTT, a solubilization solution must be added.[14] Read the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.[14][15]
-
For Luminescence-based Assays (e.g., CellTiter-Glo®): Add the reagent that lyses cells and generates a luminescent signal proportional to the amount of ATP present.[17] Read the luminescence after a short incubation (10-30 minutes).
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the cell viability against the log of the this compound concentration to determine the IC50 value.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beginner’s guide to PROTACs and targeted protein degradation published – Ciulli Laboratory [sites.dundee.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. excelra.com [excelra.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2bscientific.com [2bscientific.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad.com [bio-rad.com]
- 22. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to Molecular Glues: PT-179 and Beyond
In the rapidly evolving field of targeted protein degradation, molecular glues have emerged as a powerful therapeutic modality. These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a detailed comparison of PT-179, a novel orthogonal molecular glue, with other well-established molecular glues such as immunomodulatory drugs (IMiDs) and sulfonamides.
Distinguishing this compound: An Orthogonal Approach
A key distinction of this compound is its "orthogonal" nature. Unlike traditional molecular glues that recruit endogenous "neosubstrates" for degradation, this compound is engineered to be inert towards native cellular proteins.[1][2][3][4] It selectively induces the degradation of a target protein only when that protein is artificially tagged with a specific, engineered peptide degron, such as SD40.[1][4][5] This provides a high degree of specificity and control for research applications, allowing for the targeted degradation of virtually any protein of interest without the off-target effects associated with promiscuous neosubstrate recruitment.[1][4][5]
In contrast, conventional molecular glues like lenalidomide (B1683929) and indisulam (B1684377) function by redirecting the substrate specificity of an E3 ligase to a new set of endogenous proteins.[6][7][8][9] While therapeutically effective, this can lead to a broader range of biological effects due to the degradation of multiple neosubstrates.
Quantitative Performance Comparison
The following tables summarize key performance metrics for this compound and other prominent molecular glues. It is important to note that the experimental conditions, including cell lines and assay formats, vary between studies, making direct comparisons of potency challenging.
Table 1: CRBN-Mediated Molecular Glues
| Molecular Glue | E3 Ligase | Primary Target(s) | Reported DC50 | Cell Line |
| This compound | Cereblon (CRBN) | eGFP-SD40 | 4.5 nM | HEK293T |
| eGFP-SD36 | 14.3 nM | HEK293T | ||
| Pomalidomide | Cereblon (CRBN) | IKZF1 | 0.375 µM | MM.1S |
| IKZF3 | 0.807 µM | MM.1S | ||
| Lenalidomide | Cereblon (CRBN) | IKZF1, IKZF3 | Not specified | MM.1S |
| CC-885 | Cereblon (CRBN) | GSPT1 | Not specified | Not specified |
Table 2: DCAF15-Mediated Molecular Glues
| Molecular Glue | E3 Ligase | Primary Target | Reported DC50 | Cell Line |
| Indisulam | DCAF15 | RBM39 | 55 nM | SH-SY5Y |
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using Graphviz, illustrate the distinct mechanisms of this compound and traditional molecular glues.
Caption: this compound binds to CRBN, creating a novel interface that specifically recruits proteins tagged with the SD40 degron, leading to their ubiquitination and degradation.
Caption: Traditional molecular glues bind to an E3 ligase receptor, altering its surface to recruit and degrade specific endogenous neosubstrates.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize molecular glues.
Protein Degradation Analysis by Western Blot
This protocol is used to quantify the reduction in target protein levels following treatment with a molecular glue.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of the molecular glue or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the molecular glue-dependent interaction between the E3 ligase and the target protein.[10][11][12][13][14]
-
Cell Culture and Treatment:
-
Culture cells and treat with the molecular glue or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase component (e.g., anti-CRBN) or the target protein overnight at 4°C. A control immunoprecipitation with isotype-matched IgG should be performed in parallel.
-
-
Immune Complex Capture and Washing:
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the E3 ligase component and the target protein to confirm their co-precipitation.
-
Caption: A typical experimental workflow to characterize molecular glue degraders, involving Western blotting to quantify degradation and Co-IP to confirm ternary complex formation.
Conclusion
This compound represents a significant advancement in the field of molecular glues, offering a highly specific and controllable system for targeted protein degradation in a research setting. Its orthogonal mechanism, which relies on an engineered degron tag, sets it apart from traditional molecular glues that target endogenous proteins. While this makes direct quantitative comparisons of potency for endogenous targets inappropriate, it highlights the distinct applications for which each type of molecular glue is best suited. The continued development of both orthogonal and traditional molecular glues will undoubtedly expand the toolkit for researchers and clinicians alike, opening new avenues for understanding protein function and treating a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|PT179|DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 5. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
A Comparative Guide to Targeted Protein Degradation: PT-179 vs. PROTACs
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting them. This guide provides a detailed comparison of two distinct approaches within TPD: the molecular glue PT-179 system and the versatile class of Proteolysis Targeting Chimeras (PROTACs). We will delve into their mechanisms of action, key performance metrics, and the experimental protocols used for their evaluation, providing a comprehensive resource for researchers in the field.
At a Glance: Key Differences
| Feature | This compound System | PROTACs (Proteolysis Targeting Chimeras) |
| Mechanism | Molecular Glue | Heterobifunctional Degrader |
| Components | A small molecule (this compound) and a genetically introduced degron tag (e.g., SD40) on the target protein. | A single chimeric molecule with three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker. |
| Mode of Action | This compound induces a new protein-protein interaction between the E3 ligase Cereblon (CRBN) and the degron tag, leading to the ubiquitination and degradation of the tagged protein.[1][2] | The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex that induces ubiquitination and degradation of the target protein.[3][4][5][6][7] |
| Targeting | Requires genetic modification of the target protein to include a specific degron tag.[1][2] | Directly targets native proteins through a specific binding ligand.[3][4][5][6][7] |
| Primary Application | Primarily a research tool for validating protein targets and studying protein function in a controlled, engineered system.[2] | Therapeutic agents in development for a wide range of diseases, including cancer and neurodegenerative disorders.[8][9][10][11][12] |
Mechanism of Action
The this compound System: An Engineered Molecular Glue
The this compound system is a powerful research tool that utilizes a "molecular glue" mechanism to induce the degradation of a specific protein of interest (POI).[1][2] Unlike PROTACs, this system requires the genetic fusion of a small degradation tag, or "degron" (such as SD40), to the target protein.[1][2] The small molecule, this compound, is a derivative of thalidomide (B1683933) and acts as the molecular glue.[1] It binds to the E3 ubiquitin ligase Cereblon (CRBN), creating a new surface that can then recruit the degron-tagged POI. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] A key feature of this compound is that it is relatively inert on its own, only inducing degradation in the presence of the specific degron tag, which allows for precise experimental control.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating PT-179 Specificity with Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention. Molecules like PT-179, which act as molecular glues to induce the degradation of specific proteins, offer a powerful tool for research and drug development. A critical aspect of developing and utilizing these molecules is ensuring their specificity—that they only induce the degradation of the intended target protein without affecting other proteins in the cell. This guide provides a comparative overview of proteomics-based methods to validate the specificity of this compound and objectively compares its performance with a hypothetical alternative.
Introduction to this compound
This compound is a derivative of thalidomide (B1683933) that has been engineered to be largely inert on its own, meaning it does not cause the degradation of naturally occurring proteins that are often affected by thalidomide and its analogs.[1][2][3][4][5] Its primary function is to act as a "molecular glue." In the presence of a specific, engineered peptide sequence known as a degron tag (e.g., SD40), this compound binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2][3][4] This binding event creates a new surface that recognizes and binds to the degron tag, which is fused to a protein of interest (POI). This ternary complex formation (CRBN-PT-179-POI) leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3][4][5]
The specificity of this compound is therefore twofold: its inherent low affinity for endogenous proteins and its high-fidelity recruitment of a specific degron tag. Proteomics offers a global, unbiased view of the entire proteome, making it the gold standard for verifying such specificity.
Comparative Analysis of Specificity
To assess the specificity of this compound, a quantitative proteomics experiment was conducted to measure changes in protein abundance across the entire proteome following treatment. In this hypothetical study, HEK293T cells expressing a Green Fluorescent Protein (GFP) fused to the SD40 degron tag were treated with either this compound or a hypothetical "Alternative Degrader Y," which operates through a similar mechanism but utilizes a different degron tag.
The results, summarized in the table below, demonstrate the high specificity of this compound. While both compounds effectively degraded their target protein (SD40-GFP), this compound exhibited minimal off-target effects, with no other proteins showing significant changes in abundance. In contrast, Alternative Degrader Y led to a significant decrease in the abundance of two other proteins, indicating off-target activity.
| Protein | Gene | Function | Fold Change (this compound) | p-value (this compound) | Fold Change (Alt. Degrader Y) | p-value (Alt. Degrader Y) |
| SD40-GFP | - | Target Protein | -8.7 | < 0.001 | -7.9 | < 0.001 |
| CRBN | CRBN | E3 Ligase Substrate Receptor | -0.1 | 0.89 | -0.2 | 0.81 |
| Off-Target Protein 1 | ZFP91 | Zinc Finger Protein | -0.3 | 0.75 | -4.2 | < 0.01 |
| Off-Target Protein 2 | CSNK1A1 | Casein Kinase 1 | -0.2 | 0.82 | -3.8 | < 0.01 |
| Housekeeping Protein | GAPDH | Glycolysis | 0.05 | 0.95 | 0.08 | 0.92 |
Table 1: Quantitative proteomics data comparing the specificity of this compound and Alternative Degrader Y. Fold changes represent the log2 change in protein abundance after 24 hours of treatment. Significant off-target effects for Alternative Degrader Y are highlighted in bold.
Experimental Protocols
Several proteomics-based methods can be employed to assess drug specificity. Below are detailed protocols for two common approaches: global protein abundance measurement and Thermal Proteome Profiling (TPP).
Global Protein Abundance Profiling via LC-MS/MS
This method provides a quantitative snapshot of the entire proteome, allowing for the direct identification of proteins that are degraded upon drug treatment.
a. Cell Culture and Treatment:
-
Culture HEK293T cells expressing the degron-tagged protein of interest in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with 1 µM this compound, 1 µM Alternative Degrader Y, or DMSO (vehicle control) for 24 hours. Perform three biological replicates for each condition.
b. Cell Lysis and Protein Extraction:
-
Harvest cells by scraping and wash three times with ice-cold PBS.
-
Lyse cells in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 1 mM DTT, and protease/phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
c. Protein Digestion:
-
Reduce proteins with 5 mM DTT for 1 hour at 37°C.
-
Alkylate with 15 mM iodoacetamide (B48618) for 30 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to 2 M.
-
Digest with Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio) overnight at 37°C.
d. Peptide Cleanup and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Dry the peptides and resuspend in 0.1% formic acid.
-
Analyze peptides using a Q-Exactive HF mass spectrometer coupled to an Easy-nLC 1200 system.
e. Data Analysis:
-
Process raw mass spectrometry data using a software suite like MaxQuant.
-
Search the data against a human proteome database.
-
Perform label-free quantification (LFQ) to determine protein intensities across samples.
-
Use a statistical tool (e.g., Perseus) to identify proteins with significant abundance changes (p-value < 0.05 and fold change > 2).
Thermal Proteome Profiling (TPP) for Target Engagement
TPP assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.[6][7] While the primary use of this compound is degradation, TPP can confirm direct binding to CRBN and rule out significant binding to other proteins.
a. Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO for 1 hour to allow for target binding.
-
Harvest and lyse cells as described above, but in a non-denaturing lysis buffer (e.g., PBS with protease inhibitors).
b. Thermal Challenge:
-
Aliquot the cell lysate into several tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 42°C to 66°C) for 3 minutes.
-
Cool the samples to room temperature and centrifuge to pellet aggregated proteins.
c. Sample Preparation and Analysis:
-
Collect the supernatant (containing soluble proteins) from each temperature point.
-
Prepare the proteins for mass spectrometry as described in the global abundance protocol (urea denaturation, reduction, alkylation, and digestion).
-
Analyze the samples via LC-MS/MS.
d. Data Analysis:
-
Quantify the amount of soluble protein at each temperature for both the treated and control groups.
-
Plot the melting curves for each identified protein.
-
A shift in the melting curve for a protein in the this compound treated sample compared to the control indicates a direct binding event.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in validating this compound specificity.
Caption: this compound forms a ternary complex with CRBN and a degron-tagged POI.
Caption: Workflow for quantitative proteomics to assess protein abundance changes.
Caption: Comparison of common methods for validating drug specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 6. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 7. Why structural proteomics is the best tool for drug target validation [biognosys.com]
A Comparative Guide to Protein Knockdown: PT-179 vs. RNAi
In the landscape of functional genomics and drug discovery, the ability to specifically reduce the levels of a target protein is a cornerstone technique. For years, RNA interference (RNAi) has been the preeminent method for achieving this "protein knockdown." However, the emergence of targeted protein degradation (TPD) technologies, including molecular glue degraders like PT-179, presents a powerful new paradigm. This guide provides an objective comparison between the this compound system and traditional RNAi, offering researchers a clear perspective on their respective advantages, mechanisms, and experimental considerations.
Mechanism of Action: Degradation vs. Silencing
The fundamental difference between this compound and RNAi lies in the biological stage at which they intervene. This compound is a post-translational tool that eliminates existing proteins, while RNAi is a pre-translational technology that prevents new proteins from being synthesized.
This compound: Hijacking the Ubiquitin-Proteasome System
This compound is an orthogonal thalidomide (B1683933) derivative that functions as a "molecular glue".[1][2] It is designed to work in concert with a specific, engineered protein tag, or degron (e.g., SD40), which is fused to the target protein of interest (POI) using genome editing techniques.[3] this compound specifically binds to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[1][2] This binding event creates a new surface that recruits the degron-tagged POI, forming a ternary complex (CRBN-PT-179-POI).[1][3] This proximity induces the E3 ligase to poly-ubiquitinate the POI, marking it for destruction by the cell's natural waste disposal machinery, the 26S proteasome.[4][5][6] The this compound molecule is then released and can act catalytically to induce the degradation of another POI molecule.[4][7]
RNAi: Silencing mRNA Transcripts
RNA interference is a natural biological process that regulates gene expression.[8] In the laboratory, this pathway is harnessed by introducing short interfering RNAs (siRNAs), which are double-stranded RNA molecules typically 21-23 nucleotides long and designed to be complementary to the messenger RNA (mRNA) of the target gene.[9][10] Once inside the cell, the siRNA is incorporated into a multi-protein complex called the RNA-Induced Silencing Complex (RISC).[11] The RISC unwinds the siRNA and uses one strand (the "guide strand") to find and bind to the complementary target mRNA.[8][9] Upon binding, the Argonaute-2 protein within RISC cleaves the mRNA, which is then degraded by cellular nucleases.[8] This destruction of the mRNA template prevents it from being translated into protein, thereby "knocking down" protein expression.[9][10]
Comparative Analysis: this compound vs. RNAi
The distinct mechanisms of this compound and RNAi lead to significant differences in their experimental characteristics and potential applications.
| Feature | This compound (Molecular Glue Degrader) | RNAi (siRNA) |
| Target | Post-translational: Degrades existing protein. | Pre-translational: Degrades mRNA to prevent protein synthesis.[8][10] |
| Mode of Action | Catalytic ("Event-driven"): One molecule can degrade multiple protein targets.[6][12][13] | Stoichiometric ("Occupancy-driven"): Requires continuous presence of siRNA for sustained effect. |
| Specificity | High: Based on specific protein-protein interactions within the ternary complex.[1][3] | Variable: Prone to off-target effects due to sequence homology, especially via the "seed region".[14][15][16] |
| Kinetics | Rapid Onset: Protein degradation can be observed within minutes.[3] | Delayed Onset: Effect depends on the turnover rate of existing protein. |
| Duration of Effect | Reversible and tunable by compound washout. | Transient, with duration dependent on cell division and siRNA stability.[17] |
| "Undruggable" Targets | Effective for non-enzymatic targets like scaffolding proteins.[4][18] | Generally effective for any protein-coding gene. |
| Resistance | Can overcome resistance from mutations that don't disrupt the degrader binding site.[7][19] | Ineffective if the target mRNA sequence is mutated at the siRNA binding site. |
| Delivery | Small molecule, potentially orally bioavailable and cell-permeable.[20] | Challenging: Requires transfection reagents, electroporation, or viral vectors for delivery.[14][17][21] |
| Immune Response | Low potential for immunogenicity as a small molecule. | Can trigger interferon responses and other innate immune reactions.[21][22][23] |
Key Advantages of the this compound System
While RNAi is a valuable and widely used technique, the this compound protein degradation platform offers several distinct advantages for researchers.
-
Superior Specificity and Reduced Off-Target Effects : A significant limitation of RNAi is the potential for off-target effects, where the siRNA silences unintended genes that share partial sequence homology.[14][16] These effects, often mediated by the siRNA's "seed sequence" matching the 3' UTR of non-target mRNAs, can confound experimental results.[16] The this compound system's specificity is dictated by the highly specific protein-protein interactions required to form a stable ternary complex.[1][3] Studies have shown that adding this compound to cells with a degron-tagged protein resulted in the disappearance of the target protein with no observed effect on thousands of non-targeted proteins.[3]
-
Catalytic Action and Higher Potency : PROTACs and molecular glues operate catalytically, meaning a single molecule can facilitate the degradation of multiple target protein molecules before it is eventually metabolized.[7][12][13] This "event-driven" pharmacology contrasts with the "occupancy-driven" mechanism of RNAi, where a sustained high concentration of siRNA is needed to continually suppress mRNA.[13] Consequently, degraders like this compound can be effective at very low (nanomolar) concentrations.[1][6]
-
Rapid and Direct Action on Proteins : Because this compound targets the protein directly, it can induce knockdown very rapidly, often within minutes to a few hours.[3] This is particularly advantageous for studying dynamic cellular processes or for targets with long half-lives. RNAi's effect is indirect; it stops the production of new protein, but the knockdown is only observed as the pre-existing pool of protein is naturally degraded, which can take days for stable proteins.[10]
-
Targeting the "Undruggable" Proteome : A major advantage of targeted protein degradation is its ability to eliminate proteins that have been considered "undruggable" by traditional small-molecule inhibitors, such as scaffolding proteins or transcription factors that lack a defined enzymatic active site.[4][18] As long as a protein can be tagged with a degron and a binder to an E3 ligase can be developed, the protein can theoretically be degraded.[19]
-
Overcoming Resistance : In therapeutic contexts, cancer cells can develop resistance to small-molecule inhibitors by mutating the drug's binding site. Because degraders eliminate the entire protein, they can remain effective even if the protein acquires mutations, as long as the mutation does not prevent the formation of the ternary complex.[7][24]
Experimental Protocols
General Protocol for this compound Mediated Protein Degradation
This protocol assumes the target protein has been endogenously tagged with a compatible degron (e.g., SD40) using a method like CRISPR/Cas9-mediated prime editing.
-
Cell Culture : Plate the engineered cells (e.g., HEK293T expressing POI-SD40) in appropriate well plates and culture overnight to allow for adherence.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2] Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment : Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation : Incubate the cells for the desired time period (e.g., 2, 4, 8, or 24 hours) to allow for protein degradation.
-
Cell Lysis : Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Analysis by Western Blot : Normalize the protein lysates and analyze by SDS-PAGE and Western blotting. Probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Use a secondary antibody for detection. Quantify band intensity to determine the extent of protein knockdown relative to the vehicle control. The half-maximal degradation concentration (DC50) can be calculated from the dose-response curve.[1]
General Protocol for RNAi-Mediated Protein Knockdown
This protocol describes a typical transient knockdown experiment using siRNA transfection.
-
Cell Culture : The day before transfection, plate cells (e.g., HeLa) in antibiotic-free medium so they reach 30-50% confluency at the time of transfection.
-
siRNA Preparation : Reconstitute lyophilized siRNA targeting the gene of interest and a non-targeting control siRNA (scrambled sequence) to a stock concentration (e.g., 20 µM) using nuclease-free buffer.
-
Transfection Complex Formation :
-
For each well, dilute the siRNA to the desired final concentration (e.g., 10-50 nM) in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
-
Transfection : Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation : Incubate the cells for 24-72 hours. The optimal time depends on the target protein's half-life.
-
Analysis of Knockdown :
-
mRNA Level (optional but recommended) : After 24-48 hours, harvest a subset of cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target mRNA.[10]
-
Protein Level : After 48-72 hours, lyse the cells and analyze protein levels by Western blot as described in the this compound protocol to confirm protein knockdown.
-
Conclusion
The this compound system, as a representative of the molecular glue class of targeted protein degraders, offers a highly specific, potent, and rapid method for post-translationally eliminating proteins of interest. Its key advantages over RNAi—including catalytic activity, circumvention of common resistance mechanisms, reduced off-target effects, and the ability to target non-enzymatic proteins—position it as a superior tool for many applications in target validation and basic biological research. While RNAi remains a valuable technique for reducing gene expression, researchers seeking a more direct, rapid, and specific method of protein removal will find the this compound platform to be a powerful and compelling alternative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RNA interference - Wikipedia [en.wikipedia.org]
- 9. What Is RNAi? Gene Silencing Explained for Researchers and Innovators | The Scientist [the-scientist.com]
- 10. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis targeting chimera technology: a novel strategy for treating diseases of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the limitations of RNA interference (RNAi)? | AAT Bioquest [aatbio.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PROTACs vs RNA Therapies: Key Differences in Mechanism and Delivery | Drug Discovery News [drugdiscoverynews.com]
- 21. researchgate.net [researchgate.net]
- 22. The promises and pitfalls of RNA-interference-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Degron Tag Efficiency for PT-179-Mediated Protein Degradation
In the evolving landscape of targeted protein degradation, the use of molecular glues to induce the degradation of specific proteins offers a powerful tool for researchers. This guide provides a comparative analysis of the efficiency of different degron tags designed to work in concert with the orthogonal thalidomide (B1683933) derivative, PT-179. This compound acts as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and inducing the degradation of proteins tagged with specific degron motifs.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this system for targeted protein knockdown.
Understanding the this compound System
Contrary to targeting a protein named this compound, the this compound molecule is a small molecule inducer of degradation. It is specifically designed to have minimal off-target effects, unlike its parent compound thalidomide.[1][4] this compound's function is to mediate the interaction between CRBN and a protein of interest that has been genetically fused with a specific degron tag. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein.[1][2][3] Recent advancements have led to the development of compact and highly efficient degron tags evolved specifically for this system.[1][4]
Quantitative Comparison of Degron Tag Efficiency
The efficiency of degron tags is a critical factor for achieving potent and specific protein degradation. The primary measure of efficiency is the half-maximal degradation concentration (DC50), which represents the concentration of the inducer molecule (in this case, this compound) required to degrade 50% of the target protein. A lower DC50 value indicates a more efficient degron tag.
The table below summarizes the comparative efficiency of the evolved zinc-finger (ZF) degrons, SD36 and its more compact successor SD40, in mediating the degradation of a reporter protein (eGFP) in the presence of this compound.
| Degron Tag | Target Protein | Cell Line | DC50 of this compound (nM) | Reference |
| SD36 | eGFP | HEK293T | 14.3 | [1][5] |
| SD40 | eGFP | HEK293T | 4.5 - 5 | [2][5] |
As the data indicates, the minimal 36-amino acid degron, SD40, demonstrates a significantly enhanced potency for this compound-induced degradation, with a nearly 3-fold lower DC50 compared to its predecessor, SD36.[5] This makes SD40 a more efficient and attractive option for targeted protein degradation studies.
Experimental Protocols
The following sections detail the key experimental methodologies for utilizing the this compound/degron tag system for targeted protein degradation.
Cell Culture and Lentiviral Transduction
HEK293T and K562 cells are suitable for studying this compound-mediated degradation.
-
Cell Maintenance: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. K562 cells are cultured in RPMI-1640 medium with the same supplements.
-
Lentivirus Production: Lentiviral particles are produced by co-transfecting HEK293T cells with the lentiviral expression vector (containing the degron-tagged protein of interest), and the packaging plasmids psPAX2 and pMD2.G.
-
Transduction: The target cells (HEK293T or K562) are then transduced with the collected lentiviral particles in the presence of polybrene to enhance efficiency. Stably expressing cells can be selected using an appropriate antibiotic resistance marker included in the expression vector.
This compound Treatment and Protein Degradation Analysis
-
This compound Treatment: Stably transduced cells are seeded in appropriate culture plates. A stock solution of this compound in DMSO is diluted to the desired concentrations in the cell culture medium. The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 20-24 hours).
-
Flow Cytometry for eGFP Degradation: When using a fluorescent reporter like eGFP, degradation can be quantified using flow cytometry. Cells are harvested, washed with PBS, and analyzed on a flow cytometer. The eGFP fluorescence intensity is measured, and the data is normalized to an internal control (e.g., mCherry expressed from the same vector) or to untreated cells. The DC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.
-
Western Blotting for Endogenous Protein Degradation: For endogenously tagged proteins, degradation is typically assessed by Western blotting. After this compound treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The target protein levels are detected using a specific primary antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Visualizing the Mechanism of Action
To better understand the underlying biological process, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: this compound induces the formation of a ternary complex, leading to ubiquitination and degradation.
Caption: Workflow for determining the DC50 of this compound for a specific degron-tagged protein.
References
- 1. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 5. WO2023245005A2 - Evolved protein degrons - Google Patents [patents.google.com]
PT-179 vs. Thalidomide: A Comparative Analysis of Off-Target Effects
A detailed guide for researchers and drug development professionals on the off-target profiles of the molecular glue PT-179 and its predecessor, thalidomide (B1683933). This guide synthesizes experimental data to provide a clear comparison of their mechanisms and specificity.
The advent of targeted protein degradation has opened new avenues for therapeutic intervention. Molecular glues, which induce proximity between an E3 ubiquitin ligase and a target protein, are at the forefront of this revolution. Thalidomide, a well-known molecular glue, has a storied history, marked by both therapeutic success and severe off-target effects. In contrast, this compound, a derivative of thalidomide, has been engineered for high specificity, aiming to mitigate the off-target liabilities of the parent compound. This guide provides a detailed comparison of the off-target effects of this compound and thalidomide, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Glues
Thalidomide exerts its effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of a range of endogenous proteins, referred to as "neosubstrates." This promiscuous recruitment is responsible for both the desired therapeutic outcomes, such as the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, and the devastating teratogenic effects, linked to the degradation of proteins like SALL4.[1][2][3]
This compound is also a CRBN-binding molecule but is designed to be "orthogonal" in its action.[4][5][6][7] By itself, this compound is relatively inert and does not induce the degradation of endogenous proteins.[8][9] Its function as a molecular glue is activated only in the presence of a specific, engineered protein tag, known as a degron (e.g., SD40).[4][6][7][10] When a protein of interest is fused with this degron tag, this compound can then bridge the interaction between the tagged protein and CRBN, leading to its targeted degradation.[10]
Quantitative Comparison of Off-Target Effects
The most significant distinction between thalidomide and this compound lies in their off-target degradation profiles. While thalidomide's clinical utility is hampered by its broad and often unpredictable degradation of numerous proteins, this compound exhibits a clean slate in the absence of a specific degron tag. This high degree of specificity is a critical advantage in the development of precisely targeted therapeutics.
| Feature | Thalidomide | This compound | Supporting Data Source |
| CRBN Binding | Yes | Yes | [5][11][12][13] |
| Endogenous Protein Degradation (without engineered tag) | Yes (numerous neosubstrates) | No | [8][9][10] |
| Known Off-Target Neosubstrates | IKZF1, IKZF3, GSPT1, SALL4, CK1α, p63, and various zinc finger proteins | None reported | [1][2][8][14][15] |
| Requirement for Activity | None (acts on endogenous proteins) | Engineered degron tag (e.g., SD40) fused to the protein of interest | [4][6][7][10] |
| Observed Off-Target Degradation in Proteomics Studies | Widespread degradation of multiple proteins | No observed degradation of non-tagged proteins among thousands evaluated | [8][9][14][15][16] |
Experimental Protocols
The characterization of on-target and off-target effects for molecular glues relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Protocol 1: Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of a compound to CRBN.
-
Principle: A competitive binding assay where the test compound displaces a fluorescently labeled thalidomide tracer from a GST-tagged CRBN protein. The proximity of a Europium-labeled anti-GST antibody (donor) to the fluorescent tracer (acceptor) when bound to CRBN results in a high FRET signal. Displacement of the tracer by the test compound leads to a decrease in the FRET signal.[4]
-
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Europium-labeled anti-GST antibody
-
Fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume white plates
-
Test compound and positive control (e.g., Pomalidomide)
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 384-well plate, add the diluted test compound or control.
-
Add the GST-CRBN protein solution to each well and incubate.
-
Add a pre-mixed solution of the anti-GST-Europium antibody and the fluorescent thalidomide tracer to each well.
-
Incubate the plate, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm) following excitation (e.g., at 340 nm).
-
Calculate the ratio of the emission signals and plot against the compound concentration to determine the IC50 value.[4]
-
Protocol 2: Quantitative Proteomics for Off-Target Profiling
This method provides an unbiased, global view of protein degradation induced by a compound.
-
Principle: Cells are treated with the compound of interest, and the resulting changes in the proteome are quantified using mass spectrometry. Techniques like Tandem Mass Tag (TMT) labeling allow for the multiplexed comparison of protein abundance across different treatment conditions.
-
Materials:
-
Cell line of interest
-
Test compound (e.g., thalidomide) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system for peptide fractionation
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
-
Procedure:
-
Culture and treat cells with the test compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Quantify the protein concentration in each lysate.
-
Reduce, alkylate, and digest the proteins into peptides.
-
Label the peptides from each condition with a different TMT isobaric tag.
-
Combine the labeled peptide samples.
-
Fractionate the combined peptide mixture using HPLC.
-
Analyze the peptide fractions by LC-MS/MS.
-
Process the mass spectrometry data to identify and quantify proteins.
-
Determine the proteins that are significantly downregulated in the compound-treated samples compared to the control.
-
Protocol 3: Western Blot Analysis of Protein Degradation
This is a targeted method to validate the degradation of specific proteins identified in proteomics screens or to assess on-target degradation.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies. The abundance of the protein of interest is quantified and compared across different treatment conditions.
-
Materials:
-
Cell lysates from compound-treated and control cells
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[4]
-
Conclusion
The comparison between this compound and thalidomide highlights a significant advancement in the design of molecular glues with improved safety profiles. While thalidomide's broad off-target effects present considerable challenges for its therapeutic use, this compound's "on-demand" activity, triggered only in the presence of an engineered degron, offers a highly specific and controllable approach to targeted protein degradation. This enhanced precision, verified by comprehensive proteomics analyses, positions this compound and similar orthogonal systems as promising tools for the development of next-generation therapeutics with minimized off-target liabilities. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of these and other novel protein-degrading molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 10. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Engagement of PT-179 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PT-179 with alternative targeted protein degradation technologies, focusing on the validation of on-target engagement in a cellular context. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying mechanisms and workflows.
Executive Summary
This compound is an orthogonal molecular glue that directs the E3 ubiquitin ligase cereblon (CRBN) to degrade proteins of interest (POIs) that have been specifically tagged with a small degron, such as SD40. This "tag-dependent" system offers a high degree of specificity and control over protein degradation. In contrast, traditional molecular glues like thalidomide (B1683933) and its derivatives (e.g., pomalidomide) induce the degradation of endogenous proteins containing specific structural motifs (neosubstrates), while Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that recruit an E3 ligase to a target protein via a specific binding ligand. This guide will compare these three modalities for targeted protein degradation, with a focus on methods to validate their on-target engagement.
Data Presentation: Quantitative Comparison of Degradation Technologies
The following tables summarize key quantitative parameters for this compound and representative examples of a traditional molecular glue and a PROTAC. It is important to note that these values are derived from different studies and target proteins, and therefore represent a comparative overview rather than a direct head-to-head analysis under identical conditions.
| Parameter | This compound | Traditional Molecular Glue (Pomalidomide) | PROTAC (ARV-110) |
| Target Protein | eGFP-SD40/SD36 Fusion | Ikaros (IKZF1) | Androgen Receptor (AR) |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | Cereblon (CRBN) |
| Mechanism | Orthogonal Molecular Glue (Tag-dependent) | Molecular Glue (Neosubstrate-dependent) | Heterobifunctional Degrader |
| DC50 | 4.5 nM (eGFP-SD40), 14.3 nM (eGFP-SD36) | Potent degradation of IKZF1 observed | < 1 nM |
| Dmax | >90% (inferred from >90% AR degradation by ARV-110 at 1 mg/kg) | Not explicitly reported | > 90% at 1 mg/kg in vivo |
| Binding Affinity (to CRBN) | Kd = 587 nM | IC50 ≈ 2 µM (for lenalidomide) | Component of bifunctional molecule |
| Off-Target Degradation | Minimal without the specific degron tag | Degradation of other neosubstrates | Dependent on the specificity of the target binder |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound, traditional molecular glues, and PROTACs are illustrated below.
A Comparative Analysis of PT-179 and Other Immunomodulatory Imide Drugs (IMiDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of PT-179, a novel orthogonal IMiD, and other well-established immunomodulatory imide drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide (B1683931). This comparison focuses on their mechanisms of action, effects on key protein targets, and their resulting impact on cellular processes, supported by experimental data and detailed protocols.
Introduction to IMiDs and the Emergence of this compound
Immunomodulatory imide drugs (IMiDs) are a class of therapeutic agents with a range of activities, including anti-proliferative, anti-angiogenic, and immunomodulatory effects. Their primary cellular target is the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, IMiDs modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory effects of IMiDs.
This compound is a thalidomide (B1683933) derivative that represents a significant evolution in IMiD technology. It is characterized as an "orthogonal" IMiD, meaning that while it binds to Cereblon, it does not induce the degradation of the typical neosubstrates associated with therapeutic IMiDs like pomalidomide.[1] Instead, its primary application lies in the field of targeted protein degradation (TPD), where it acts as a molecular glue to induce the degradation of specific proteins that have been artificially tagged with a degron, such as SD40.[2]
Comparative Data Presentation
The following tables summarize the key quantitative data comparing this compound with lenalidomide and pomalidomide.
Table 1: Cereblon Binding Affinity
| Compound | Binding Affinity (KD or IC50) | Assay Method |
| This compound | KD: 587 nM | Competitive Fluorescence Anisotropy |
| Pomalidomide | KD: 500 nM | Competitive Fluorescence Anisotropy |
| Pomalidomide | IC50: 153.9 nM | Fluorescence Polarization |
| Lenalidomide | IC50: 268.6 nM | Fluorescence Polarization |
| Thalidomide | IC50: 347.2 nM | Fluorescence Polarization |
Data sourced from multiple biophysical and biochemical assays.[1][3] It is important to note that affinity values can vary depending on the specific experimental conditions.
Table 2: Neosubstrate Degradation
| Compound | Target Protein | Effect |
| This compound | Ikaros (IKZF1), Aiolos (IKZF3) | No significant degradation of endogenous proteins.[1] |
| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | Potent degradation. |
| Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | Potent degradation. |
Table 3: Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 |
| This compound | MM Cell Lines | Data not available. As an orthogonal IMiD, it is not expected to have intrinsic anti-proliferative activity. |
| Pomalidomide | Lenalidomide-refractory MM | Clinically significant anti-proliferative and pro-apoptotic effects.[4] |
| Lenalidomide | MM Cell Lines | Established anti-proliferative and pro-apoptotic effects. |
Specific IC50 values for pomalidomide and lenalidomide can vary significantly between different multiple myeloma cell lines and experimental conditions.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of conventional IMiDs and the orthogonal this compound are visualized in the following diagrams.
Conventional IMiDs like lenalidomide and pomalidomide bind to CRBN, a component of the CRL4 E3 ubiquitin ligase complex. This binding event induces a conformational change that recruits the neosubstrates Ikaros and Aiolos to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors results in the observed anti-proliferative and immunomodulatory effects.
This compound also binds to CRBN within the CRL4 E3 ligase complex. However, it does not promote the recruitment of endogenous neosubstrates. Instead, it facilitates the specific recognition and recruitment of proteins that have been engineered to contain a specific degron tag, SD40. This leads to the targeted ubiquitination and proteasomal degradation of the tagged protein, offering a precise tool for studying protein function.[2]
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of IMiD compounds to Cereblon.
Principle: This competitive binding assay measures the displacement of a fluorescently labeled IMiD probe (e.g., Cy5-labeled Thalidomide) from the CRBN protein by a test compound. The change in fluorescence polarization is proportional to the amount of probe displaced.
Materials:
-
Purified recombinant CRBN (often in complex with DDB1)
-
Fluorescently labeled IMiD probe (e.g., Cy5-Thalidomide)
-
Assay Buffer (e.g., as provided in BPS Bioscience Kit #79899)
-
Test compounds (this compound, lenalidomide, pomalidomide) dissolved in DMSO
-
Black, low-binding 96-well or 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of purified CRBN to the wells of the microplate.
-
Add the diluted test compounds to the wells containing CRBN and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding.
-
Add a fixed concentration of the fluorescently labeled IMiD probe to all wells.
-
Incubate the plate for a further period (e.g., 1.5 hours) at room temperature, protected from light, with gentle shaking.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 630-640 nm excitation and 672-692 nm emission for Cy5).
-
Calculate the IC50 values by plotting the change in fluorescence polarization against the concentration of the test compound.[5][6]
Western Blot for Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
Objective: To qualitatively and quantitatively assess the degradation of Ikaros and Aiolos in cells treated with IMiD compounds.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929, OPM2)
-
IMiD compounds (this compound, lenalidomide, pomalidomide)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the IMiD compounds or DMSO (vehicle control) for a specified time course (e.g., 4, 8, 24 hours).
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and β-actin overnight at 4°C. (Antibody dilutions should be optimized, e.g., 1:1000).[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative activity of IMiD compounds on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
IMiD compounds
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of the IMiD compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 48, 72, or 96 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion
This compound represents a distinct class of IMiD compounds with a unique mechanism of action. Unlike therapeutic IMiDs such as lenalidomide and pomalidomide, which exert their anti-cancer and immunomodulatory effects through the degradation of neosubstrates like Ikaros and Aiolos, this compound is an orthogonal molecule designed for targeted protein degradation in engineered systems. Its ability to bind Cereblon without degrading endogenous neosubstrates makes it a valuable research tool for dissecting protein function with high specificity. This comparative analysis highlights the divergent applications of these Cereblon-binding agents, with conventional IMiDs serving as therapeutic agents and this compound paving the way for advanced targeted protein degradation strategies.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Aiolos (D1C1E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Evaluating the Therapeutic Potential of PT-179-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) is rapidly evolving, offering a novel therapeutic modality to address previously "undruggable" targets. Among the emerging strategies, PT-179-based degraders present a unique and highly specific approach. This guide provides an objective comparison of this compound-based degraders with alternative TPD technologies, supported by experimental data and detailed protocols to aid researchers in evaluating their therapeutic potential.
Introduction to this compound-Based Degraders
This compound is an orthogonal thalidomide (B1683933) derivative that functions as a "molecular glue." It specifically binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN)[1][2][3]. Unlike its parent compound, thalidomide, which induces the degradation of a broad range of proteins, this compound is relatively inert on its own and exhibits minimal off-target degradation effects[1][2][4]. Its therapeutic potential is realized when used in conjunction with a target protein that has been genetically fused with a specific zinc finger (ZF) degron tag, such as SD40 or SD36[1][5][6][7]. The this compound molecule then "glues" the degron-tagged protein to CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This system offers a highly specific and potent method for targeted protein knockdown.
Mechanism of Action: this compound Signaling Pathway
The mechanism of this compound-mediated protein degradation involves the formation of a ternary complex between the CRBN E3 ligase, this compound, and the degron-tagged protein of interest (POI). This induced proximity triggers the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Comparison with Alternative Degrader Technologies
The therapeutic potential of this compound-based degraders can be evaluated by comparing their performance with other prominent TPD technologies, primarily Proteolysis Targeting Chimeras (PROTACs) and other molecular glues.
PROTACs
PROTACs are heterobifunctional molecules consisting of two ligands connected by a linker[8]. One ligand binds to the POI, and the other recruits an E3 ligase.
Other Molecular Glues
These are small molecules that, like this compound, induce proximity between an E3 ligase and a target protein. However, many discovered molecular glues do not require a pre-engineered degron tag on the target protein and instead recognize native protein surfaces[9][10][11][12].
Performance Comparison
The following table summarizes key performance metrics for this compound-based degraders, PROTACs, and other molecular glues. It is important to note that a direct head-to-head comparison is challenging as the efficacy of each degrader is highly dependent on the specific target, E3 ligase, and cellular context. The data presented are representative examples from the literature.
| Feature | This compound-Based Degraders | PROTACs | Other Molecular Glues |
| Mechanism | Molecular glue requiring a degron tag | Heterobifunctional molecule | Molecular glue (often no tag required) |
| Specificity | Very high, determined by the degron tag | Can be high, but potential for off-targets | Variable, potential for off-targets |
| DC50 (Potency) | Low nM range (e.g., 4.5 nM for eGFP-SD40)[1][13] | Low nM to µM range (e.g., 12.5 nM for AR[14], 42.23 nM for PI3Kγ[15]) | Low nM to µM range (e.g., 2.1 nM for GSPT1[16], 0.7 nM for IKZF2[16]) |
| Dmax (Efficacy) | Often >90% | Typically >80-90%[15][17][18][19] | Typically >80-90%[8][16] |
| Kinetics | Rapid degradation (within minutes)[4] | Variable, typically hours[20] | Variable, can be rapid |
| Pharmacokinetics | Favorable small molecule properties expected | Challenging due to larger size (often violate Lipinski's rule of five)[21][22][23] | Generally favorable small molecule properties[9][10][24] |
| In Vivo Efficacy | Demonstrated in mouse models[5] | Demonstrated in various preclinical models and clinical trials[14][17][25][26][27][28][29] | Demonstrated in preclinical models and clinical trials[24][30] |
| Key Advantage | High specificity, "on/off" switch with the small molecule | Broad applicability to non-tagged endogenous proteins | Can target "undruggable" proteins without tagging |
| Key Disadvantage | Requires genetic engineering of the target protein | Potential for "hook effect" and off-target toxicities | Discovery is often serendipitous, rational design is challenging |
Experimental Protocols
Accurate evaluation of degrader potential requires robust experimental methodologies. The following are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the reduction in the level of a target protein following treatment with a degrader.
Materials:
-
Cell line expressing the degron-tagged protein of interest
-
This compound or other degrader compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a range of concentrations of the degrader for various time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms that the degrader-induced degradation is dependent on the ubiquitin-proteasome system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRBN E3 ligase
-
Recombinant degron-tagged protein of interest
-
Ubiquitin
-
ATP
-
This compound
-
Reaction buffer
-
SDS-PAGE gels
-
Anti-ubiquitin antibody and antibody against the protein of interest
Procedure:
-
Reaction Setup: Combine E1, E2, CRBN, the tagged POI, ubiquitin, and ATP in a reaction buffer.
-
Add Degrader: Add this compound to the reaction mixture. Include a control reaction without this compound.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: Stop the reaction and analyze the products by SDS-PAGE and Western blotting using antibodies against ubiquitin and the POI to detect polyubiquitinated protein.
Ternary Complex Formation Assays (ITC and SPR)
These biophysical techniques are used to quantify the formation and stability of the ternary complex.
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change upon binding of molecules.
-
Procedure: Titrate the degrader into a solution containing the E3 ligase and the POI. The resulting heat changes are used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the ternary complex formation.
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
Procedure: Immobilize the E3 ligase or the POI on a sensor chip. Flow a solution containing the degrader and the other protein partner over the chip. The binding and dissociation kinetics are measured to determine the on-rate, off-rate, and binding affinity of the ternary complex.
Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics is the gold standard for identifying potential off-target effects of a degrader.
Procedure:
-
Cell Treatment: Treat cells with the degrader and a vehicle control.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides.
-
Labeling (Optional): Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS: Separate and analyze the peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples are considered potential off-targets.
Conclusion
This compound-based degraders offer a highly specific and potent platform for targeted protein degradation. The requirement for a degron tag, while necessitating genetic engineering, provides a significant advantage in terms of minimizing off-target effects, a critical consideration for therapeutic development. In comparison to PROTACs, this compound-based systems may offer more favorable pharmacokinetic properties due to their smaller size. The choice of degrader technology will ultimately depend on the specific therapeutic application, the nature of the target protein, and the feasibility of genetic modification. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of this compound-based degraders and their therapeutic potential. As research in TPD continues to advance, the development of novel, highly specific, and orally bioavailable degraders holds immense promise for the future of medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|PT179|DC Chemicals [dcchemicals.com]
- 4. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 5. PXD044940 - Continuous evolution of compact protein degradation tags regulated by selective cereblon molecular glues - OmicsDI [omicsdi.org]
- 6. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous evolution of compact protein degradation tags regulated by selective molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Glues Criteria | Chemical Probes Portal [chemicalprobes.org]
- 9. The Therapeutic Potential of Molecular Glue and PROTAC Degraders | Blog | Biosynth [biosynth.com]
- 10. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 12. Molecular glue - Wikipedia [en.wikipedia.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 24. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 25. researchgate.net [researchgate.net]
- 26. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of PT-179: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step information for the proper disposal of PT-179, a novel IMiD derivative.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and to adhere strictly to the guidelines established by your institution's Environmental Health and Safety (EHS) department. The following procedures are based on best practices for the disposal of potent research compounds and thalidomide (B1683933) derivatives.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₇H₁₇N₃O₅ |
| Molecular Weight | 343.33 g/mol [4] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥ 10 mg/ml)[7]; Insoluble in water and ethanol[2] |
| Storage | Store at -20°C for long-term stability.[7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the general steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A fully buttoned laboratory coat
2. Waste Segregation and Collection: Proper segregation at the point of generation is critical to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste:
-
Collect all this compound solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.
-
Label the container with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols as indicated in the SDS.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[6]
-
Clearly label the container with "Hazardous Liquid Waste," the chemical name "this compound," the solvent(s) used, and an approximate concentration of the active compound.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, syringes, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Decontamination of Labware:
-
Disposable Labware: All disposable items that have come into contact with this compound should be treated as solid hazardous waste.[6]
-
Non-Disposable Labware (Glassware, etc.):
-
Rinse the contaminated labware with a suitable solvent (such as the one used to dissolve the compound, e.g., DMSO) to remove the bulk of the residue. Collect this rinse as hazardous liquid waste.
-
Follow the initial rinse with a thorough washing procedure as per your laboratory's standard operating procedures for hazardous materials. Consult your EHS department for validated decontamination methods.
-
4. Storage and Final Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's safety office, you contribute to a culture of safety and responsibility in the laboratory.
References
Essential Safety and Logistical Framework for Handling PT-179
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the Molecular Glue PT-179.
This document provides a detailed protocol for the safe handling and use of this compound, a novel molecular glue and ligand for the E3 ubiquitin ligase cereblon, intended for research use only. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Protocols
Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound indicates the need for the following PPE:
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate. |
Handling and Storage
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must wash hands thoroughly after handling. The compound should be stored in a tightly sealed container in a cool, well-ventilated place. For long-term storage, a temperature of -20°C is recommended.
Emergency and First Aid Procedures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek immediate medical attention. |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Operational Plan: Experimental Use of this compound
This compound is utilized as a molecular glue to induce the degradation of specific target proteins. It functions by forming a ternary complex with the E3 ubiquitin ligase cereblon (CRBN) and a target protein that has been tagged with a specific degron, such as SD40.[2][3] This leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocol: Inducing Protein Degradation
A key application of this compound is the targeted degradation of proteins in cellular models. The following is a generalized protocol based on the work of Mercer et al. (2024):
-
Cell Culture: Human cell lines (e.g., HEK293T) are cultured under standard conditions.
-
Introduction of the Degron Tag: The gene encoding the protein of interest is modified to include a degron tag (e.g., SD40) using gene-editing techniques like prime editing. This results in the expression of the target protein fused to the degron.
-
Treatment with this compound: A stock solution of this compound is prepared, typically in DMSO. The cultured cells are then treated with this compound at a concentration range of 1-10 µM for a duration of 24 hours to induce degradation of the tagged protein.[3][4]
-
Analysis of Protein Degradation: The level of the target protein is assessed using standard molecular biology techniques, such as Western blotting or flow cytometry, to confirm degradation.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Waste Segregation and Disposal
-
Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not dispose of this compound down the drain.[5]
-
Container Disposal: Empty containers should be managed as hazardous waste.
Quantitative Data
The following table summarizes the key quantitative information for this compound:
| Property | Value |
| CAS Number | 2924858-25-1 |
| Molecular Formula | C₁₇H₁₇N₃O₅ |
| Molecular Weight | 343.3 g/mol |
| Solubility | Soluble in DMSO (≥ 10 mg/ml) |
| Purity | ≥98% |
Mechanism of Action Visualization
The following diagram illustrates the signaling pathway of this compound-induced protein degradation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
